Ledipasvir acetone
Description
Propriétés
IUPAC Name |
methyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate;propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H54F2N8O6.C3H6O/c1-24(2)39(56-46(62)64-5)44(60)58-23-48(15-16-48)21-38(58)42-52-22-37(55-42)28-9-13-32-31-12-8-26(18-33(31)49(50,51)34(32)19-28)27-10-14-35-36(20-27)54-43(53-35)41-29-7-11-30(17-29)59(41)45(61)40(25(3)4)57-47(63)65-6;1-3(2)4/h8-10,12-14,18-20,22,24-25,29-30,38-41H,7,11,15-17,21,23H2,1-6H3,(H,52,55)(H,53,54)(H,56,62)(H,57,63);1-2H3/t29-,30+,38-,39-,40-,41-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPWYOHJVGOKNZ-NDANSHMASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CC2(CC2)C[C@H]1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)[C@@H]9[C@H]1CC[C@H](C1)N9C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC.CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H60F2N8O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
947.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1441674-54-9 | |
| Record name | Ledipasvir acetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1441674549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LEDIPASVIR ACETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J78ET35HX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Ledipasvir Acetone for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential physicochemical properties of ledipasvir acetone solvate, a critical active pharmaceutical ingredient in the treatment of Hepatitis C. The information herein is intended to support laboratory research and development activities by providing key data and standardized experimental protocols.
Physicochemical Properties
This compound is a stable, crystalline form of the potent Hepatitis C Virus (HCV) NS5A inhibitor, ledipasvir. The acetone solvate form offers advantages in purification and handling for laboratory purposes. A summary of its key physicochemical properties is presented below.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | methyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate;propan-2-one | [1] |
| Molecular Formula | C₅₂H₆₀F₂N₈O₇ | [1][2] |
| Molecular Weight | 947.09 g/mol | [2] |
| Appearance | White or light yellow powder | [3] |
| Melting Point | 130-134℃ | [3] |
Table 2: Solubility and Partition Coefficient of Ledipasvir
| Property | Value | Conditions | Reference |
| pKa | pKa1 = 4.0, pKa2 = 5.0 | ||
| LogP | 9.2026 | Calculated | |
| Solubility in DMSO | Soluble | [2] | |
| Solubility in Ethanol | Soluble | ||
| Aqueous Solubility | Slightly soluble | pH < 2.3 | |
| Aqueous Solubility | Practically insoluble | pH 3 - 7.5 |
Mechanism of Action in the HCV Replication Cycle
Ledipasvir is a direct-acting antiviral agent that targets the HCV NS5A protein.[4] NS5A is a crucial, multifunctional phosphoprotein essential for viral RNA replication and virion assembly.[4] Ledipasvir inhibits NS5A, thereby disrupting the viral life cycle. The binding of ledipasvir to NS5A is thought to induce a conformational change that interferes with its normal functions.
Experimental Protocols for Laboratory Use
Accurate characterization of this compound is crucial for its effective use in research and development. The following are detailed methodologies for key analytical experiments.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity and concentration of this compound.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffered aqueous solution (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile) in a ratio of approximately 45:55 (v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270 nm.
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase or a suitable solvent to achieve a known concentration. Filter the sample through a 0.45 µm filter before injection.
-
Analysis: Inject the prepared sample into the HPLC system. The retention time for ledipasvir should be consistent. Purity is determined by the area percentage of the main peak. Quantification is achieved by comparing the peak area to a standard curve of known concentrations.
Thermal Analysis
Objective: To characterize the thermal properties of this compound, including the desolvation and melting behavior.
3.2.1 Thermogravimetric Analysis (TGA)
Methodology:
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) into an appropriate TGA pan.
-
Heating Program: Heat the sample from ambient temperature to approximately 300°C at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Analysis: Monitor the change in mass as a function of temperature. A mass loss step at lower temperatures (typically below 150°C) corresponds to the loss of the acetone solvent. The percentage of mass loss can be used to confirm the stoichiometry of the solvate.
3.2.2 Differential Scanning Calorimetry (DSC)
Methodology:
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh a small sample (typically 2-5 mg) into a hermetically sealed aluminum pan.
-
Heating Program: Heat the sample from ambient temperature to a temperature above its melting point (e.g., 200°C) at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Analysis: Observe the heat flow into the sample as a function of temperature. An endothermic event corresponding to the desolvation process may be observed, followed by a sharp endothermic peak indicating the melting of the desolvated form.
Experimental Workflow for Characterization
The following diagram illustrates a typical workflow for the physicochemical characterization of a new batch of this compound solvate in a laboratory setting.
Conclusion
This technical guide provides essential physicochemical data and standardized laboratory protocols for this compound solvate. Adherence to these methodologies will ensure accurate and reproducible results in research and development settings, contributing to the advancement of antiviral therapies. The provided diagrams offer a clear visual representation of the compound's mechanism of action and a logical workflow for its characterization.
References
ledipasvir acetone synthesis and purification process
An In-depth Technical Guide on the Synthesis and Purification of Ledipasvir Acetone Solvate
Introduction
Ledipasvir is a potent, direct-acting antiviral agent against the hepatitis C virus (HCV), primarily targeting the NS5A protein, which is essential for viral replication. It is a key component in combination therapies, such as Harvoni® (sofosbuvir/ledipasvir), for the treatment of chronic hepatitis C infections.[1] The manufacturing of ledipasvir involves a multi-step chemical synthesis followed by rigorous purification to meet the high-purity standards required for active pharmaceutical ingredients (APIs).
A critical step in the purification process is the formation of a crystalline this compound solvate.[1][2] This solvate offers significant impurity purging capabilities, effectively upgrading the purity of the crude product to greater than 99.5%.[2] The acetone solvate can then be converted into the desired final form, typically an amorphous free base, for formulation.[3] This guide provides a detailed overview of the synthesis and purification processes focusing on the role of acetone, tailored for researchers, scientists, and drug development professionals.
Synthesis of Ledipasvir
The synthesis of ledipasvir is a complex process involving the assembly of several key fragments. While various synthetic routes have been developed, a general pathway involves the coupling of a fluorene-imidazole core with a benzimidazole-azabicyclo[2.2.1]heptane moiety, followed by the attachment of an L-valine carbamate side chain. The process generates crude ledipasvir which then undergoes purification.
A simplified workflow for the synthesis leading to the crude product is illustrated below.
Caption: A high-level logical workflow for the synthesis of crude ledipasvir.
Purification via this compound Solvate
The use of acetone to form a solvate is a key strategy for the purification of ledipasvir. This process leverages the differences in solubility between ledipasvir, its impurities, and the acetone solvate to achieve high purity. The crude product, which may have a purity of 96-97.5%, can be significantly upgraded to approximately 99.6% after crystallization as the acetone solvate.[2]
The general purification process involves either stirring the crude ledipasvir residue directly in acetone or dissolving it in a primary solvent and then adding acetone as an anti-solvent to induce crystallization of the solvate.[1][4] The resulting crystalline this compound solvate is then isolated. This solvate can be further processed to yield the final amorphous ledipasvir by dissolving it in a suitable solvent (like tetrahydrofuran or methanol) and then precipitating the final product by adding an anti-solvent, such as water.[1]
The purification workflow is visualized in the diagram below.
References
- 1. WO2017072596A1 - An improved process for the preparation of ledipasvir - Google Patents [patents.google.com]
- 2. WO2016145269A1 - Solid state forms ledipasvir and processes for preparation of ledipasvir - Google Patents [patents.google.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. WO2016207915A1 - Process for the preparation of ledipasvir - Google Patents [patents.google.com]
Beyond Hepatitis C: An In-depth Technical Guide to the Antiviral Activity Spectrum of Ledipasvir Acetone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ledipasvir, a potent inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A), is a cornerstone of modern HCV treatment.[1] Its high efficacy and favorable safety profile, particularly when co-formulated with the NS5B polymerase inhibitor sofosbuvir, have revolutionized the management of chronic hepatitis C.[2] However, the full antiviral spectrum of ledipasvir acetone beyond its well-established activity against HCV is a subject of scientific inquiry. This technical guide provides a comprehensive overview of the current knowledge regarding the broader antiviral activity of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of experimental workflows.
Quantitative Antiviral Activity Data
Ledipasvir's primary antiviral activity is highly specific to the Hepatitis C virus, with potent, picomolar efficacy against various HCV genotypes.[3] In contrast, its activity against other viruses is significantly limited. The following tables summarize the available quantitative data on the in vitro antiviral activity of this compound against a panel of non-HCV viruses and against SARS-CoV-2.
Table 1: In Vitro Antiviral Activity of this compound Against a Panel of Non-HCV Viruses [1]
| Virus Family | Virus | 50% Effective Concentration (EC50) (nM) |
| Flaviviridae | Bovine Viral Diarrhea Virus (BVDV) | >10,000 |
| West Nile Virus | >10,000 | |
| Yellow Fever Virus | >10,000 | |
| Dengue Virus | >10,000 | |
| Banzi Virus | >10,000 | |
| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | >10,000 |
| Picornaviridae | Human Rhinovirus | >10,000 |
| Orthomyxoviridae | Influenza A Virus | >10,000 |
| Influenza B Virus | >10,000 | |
| Hepadnaviridae | Hepatitis B Virus (HBV) | >10,000 |
| Retroviridae | Human Immunodeficiency Virus (HIV) | >10,000 |
Table 2: In Vitro Antiviral Activity of this compound Against SARS-CoV-2
| Virus Family | Virus | Cell Line | EC50 (µM) | 50% Cytotoxic Concentration (CC50) (µM) | Selectivity Index (SI) |
| Coronaviridae | SARS-CoV-2 | Vero E6 | 34.6 | >100 | >2.9 |
Experimental Protocols
This section details the methodologies employed in the key studies that have investigated the antiviral activity of this compound against non-HCV viruses.
Protocol 1: Antiviral Selectivity Profiling Against a Diverse Virus Panel
This protocol outlines the general methodology used to assess the in vitro antiviral activity of ledipasvir against a broad panel of RNA and DNA viruses.[1]
1. Cell Lines and Viruses: A variety of cell lines susceptible to infection by the respective viruses are used. The specific cell line for each virus is critical for a successful assay.
2. Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. A serial dilution series is then prepared in the appropriate cell culture medium to achieve the desired final concentrations for testing.
3. Antiviral Assay Formats: The choice of assay depends on the cytopathic effect (CPE) of the virus or the availability of reporter systems. Common formats include:
- CPE Reduction Assay: This assay is used for viruses that cause visible damage to the host cells. Cells are seeded in microtiter plates and infected with the virus in the presence of varying concentrations of ledipasvir. After an incubation period, cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTS, resazurin). The reduction in CPE is proportional to the antiviral activity.
- Plaque Reduction Assay: For viruses that form plaques (localized areas of cell death), this assay is employed. Confluent cell monolayers are infected with a standardized amount of virus and overlaid with a semi-solid medium containing different concentrations of ledipasvir. After incubation, the cells are fixed and stained to visualize and count the plaques. The reduction in the number or size of plaques indicates antiviral activity.
- Reporter Gene Assay: For viruses that have been engineered to express a reporter gene (e.g., luciferase, green fluorescent protein), the antiviral activity is determined by measuring the expression level of the reporter. A decrease in reporter signal in the presence of ledipasvir indicates inhibition of viral replication.
4. Cytotoxicity Assay: To ensure that the observed antiviral effect is not due to toxicity of the compound, a parallel cytotoxicity assay is performed on uninfected cells. The same concentrations of ledipasvir are added to the cells, and cell viability is measured after the same incubation period as the antiviral assay. The 50% cytotoxic concentration (CC50) is then calculated.
5. Data Analysis: The EC50 value is calculated by plotting the percentage of viral inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve. The selectivity index (SI), a measure of the therapeutic window of the compound, is calculated as the ratio of CC50 to EC50.
Protocol 2: In Vitro Antiviral Activity Assay Against SARS-CoV-2
This protocol describes the methodology used to evaluate the antiviral activity of this compound against SARS-CoV-2 in Vero E6 cells.
1. Cells and Virus: Vero E6 cells, a monkey kidney epithelial cell line, are used for this assay as they are highly susceptible to SARS-CoV-2 infection. The SARS-CoV-2 virus stock is propagated and titrated in Vero E6 cells prior to the experiment.
2. Compound Preparation: A stock solution of this compound is prepared in DMSO. Serial dilutions of the compound are made in culture medium to obtain the desired final concentrations for the assay.
3. Antiviral Activity Assay:
- Vero E6 cells are seeded in 96-well plates and incubated overnight to form a confluent monolayer.
- The culture medium is removed, and the cells are pre-treated with various concentrations of ledipasvir for a short period.
- The cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
- After a defined incubation period (e.g., 48-72 hours), the antiviral effect is quantified. This can be done through several methods:
- Quantitative Reverse Transcription PCR (qRT-PCR): Viral RNA is extracted from the cell supernatant or cell lysate, and the amount of viral RNA is quantified by qRT-PCR. A reduction in viral RNA levels indicates antiviral activity.
- Plaque Reduction Assay: As described in Protocol 1.
- Immunofluorescence Assay: Infected cells are fixed, permeabilized, and stained with an antibody specific for a viral antigen (e.g., nucleocapsid protein). The number of infected cells is then quantified by microscopy or a high-content imaging system.
4. Cytotoxicity Assay: A concurrent cytotoxicity assay is performed on uninfected Vero E6 cells using the same concentrations of ledipasvir and the same incubation time to determine the CC50.
5. Data Analysis: The EC50 and CC50 values are calculated from the dose-response curves, and the selectivity index (SI) is determined.
Signaling Pathways and Experimental Workflows
While the primary mechanism of action of ledipasvir is the inhibition of HCV NS5A, its effects on cellular signaling pathways in the context of other viral infections are not well-characterized. The weak antiviral activity observed against SARS-CoV-2 suggests a potential off-target effect, but the specific host or viral factors involved remain to be elucidated.
The following diagrams, generated using the DOT language, illustrate the experimental workflows for assessing the antiviral activity of this compound.
Caption: Workflow for Antiviral Selectivity Profiling.
Caption: Workflow for SARS-CoV-2 Antiviral Assay.
Conclusion
The available in vitro evidence strongly suggests that the antiviral activity of this compound is highly specific to Hepatitis C virus. Extensive screening against a diverse panel of other viruses has shown a lack of significant activity. While a weak inhibitory effect against SARS-CoV-2 has been reported, the high EC50 value and low selectivity index indicate that this is unlikely to be clinically relevant. The primary mechanism of action of ledipasvir remains its potent inhibition of HCV NS5A. Further research would be necessary to explore any potential off-target effects on host cell signaling pathways that might contribute to its weak, broad-spectrum antiviral activity. This technical guide provides a foundational understanding for researchers and drug development professionals interested in the broader antiviral potential of ledipasvir and serves as a resource for designing future investigations.
References
Structural Analysis of Ledipasvir Acetone Solvate Crystals: A Technical Guide
Disclaimer: As of December 2025, a complete and publicly available single-crystal X-ray diffraction (SC-XRD) structure of a pure ledipasvir acetone solvate has not been found in the accessible scientific literature or patent databases. Consequently, this guide provides a comprehensive framework for the structural analysis of such a solvate, including detailed experimental protocols and data interpretation strategies, based on established crystallographic and analytical techniques. The limited publicly available data is presented, and hypothetical visualizations are used to illustrate key concepts.
Introduction
Ledipasvir is a potent direct-acting antiviral agent used in the treatment of chronic hepatitis C virus (HCV) infection. The solid-state properties of an active pharmaceutical ingredient (API) are critical to its stability, solubility, and bioavailability. The formation of solvates, where solvent molecules are incorporated into the crystal lattice of the API, can significantly alter these properties. Acetone is a common solvent used in the purification and crystallization of pharmaceutical compounds, and the formation of a this compound solvate is plausible.
This technical guide outlines the essential experimental procedures and data analysis techniques required for a thorough structural characterization of this compound solvate crystals. It is intended for researchers, scientists, and drug development professionals involved in the solid-state chemistry of APIs.
Data Presentation
While a complete crystallographic dataset is unavailable, patent literature provides some Powder X-ray Diffraction (PXRD) data for crystalline forms of ledipasvir that are potential acetone solvates.
Table 1: Powder X-ray Diffraction Peaks for Potential this compound Solvates
| Crystalline Form Designation | Key 2-Theta (2θ) Angles (± 0.1°) | Description | Source |
| Form G | No peaks between 3.2° and 12.7° | Described as a potential acetone solvate. | Patent WO2016145269A1 |
| Form C | 6.8°, 8.8°, 12.3°, 20.4° | Described as an acetone and cyclohexane solvate. | Patent WO2016145269A1 |
Note: The absence of a full diffraction pattern with relative intensities limits a complete characterization based solely on this data.
Experimental Protocols
A comprehensive structural analysis of a crystalline solvate involves a combination of crystallographic and thermal analysis techniques.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal, including the conformation of the ledipasvir molecule and the location and interactions of the acetone solvent molecules.
Methodology:
-
Crystal Growth:
-
Dissolve ledipasvir in acetone to create a saturated or near-saturated solution.
-
Employ slow evaporation, vapor diffusion with a non-solvent (e.g., hexane), or slow cooling techniques to promote the growth of single crystals of suitable size and quality (typically 0.1-0.3 mm in each dimension).
-
-
Crystal Mounting:
-
Carefully select a well-formed, single crystal under a microscope.
-
Mount the crystal on a goniometer head using a suitable cryo-protectant oil.
-
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal motion and potential solvent loss.
-
Center the crystal in the X-ray beam.
-
Perform a preliminary screening to determine the crystal quality and unit cell parameters.
-
Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.
-
-
Data Processing and Structure Solution:
-
Integrate the raw diffraction images to obtain a list of reflection intensities.
-
Apply corrections for absorption, Lorentz, and polarization effects.
-
Determine the space group and solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and thermal parameters.
-
Powder X-ray Diffraction (PXRD)
PXRD is a rapid and non-destructive technique used to identify crystalline phases and assess the bulk purity of a crystalline material.
Methodology:
-
Sample Preparation:
-
Gently grind a representative sample of the this compound solvate crystals to a fine powder to ensure random orientation of the crystallites.
-
Pack the powder into a sample holder.
-
-
Data Collection:
-
Place the sample holder in the PXRD instrument.
-
Irradiate the sample with a monochromatic X-ray beam.
-
Scan a range of 2θ angles (e.g., 2° to 40°) while recording the intensity of the diffracted X-rays.
-
-
Data Analysis:
-
Plot the intensity of the diffracted X-rays as a function of the 2θ angle to generate the PXRD pattern.
-
Identify the characteristic peaks (2θ positions and relative intensities) for the this compound solvate.
-
Compare the experimental pattern with reference patterns to confirm the phase identity and assess purity.
-
Thermal Analysis: DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of the solvate, such as desolvation temperature and melting point.
Methodology for DSC:
-
Sample Preparation:
-
Accurately weigh a small amount of the this compound solvate (typically 2-5 mg) into an aluminum DSC pan.
-
Seal the pan, potentially with a pinhole in the lid to allow for solvent escape.
-
-
Data Collection:
-
Place the sample pan and an empty reference pan in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range.
-
Record the heat flow to the sample relative to the reference.
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Identify endothermic or exothermic events, such as desolvation (endotherm) and melting (endotherm).
-
Methodology for TGA:
-
Sample Preparation:
-
Accurately weigh a slightly larger amount of the sample (typically 5-10 mg) into a TGA pan.
-
-
Data Collection:
-
Place the pan in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
Continuously monitor the sample's mass as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature.
-
Determine the temperature range of mass loss, which corresponds to the desolvation of acetone.
-
Quantify the amount of solvent in the crystal lattice from the percentage of mass loss.
-
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the structural analysis of a pharmaceutical solvate.
An In-depth Technical Guide to the Physicochemical Properties of Ledipasvir Acetone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the fundamental physicochemical properties of ledipasvir and its acetone solvate. The information herein is intended to support research, development, and quality control activities related to this potent antiviral agent.
Core Compound Characteristics
Ledipasvir is a direct-acting antiviral agent that targets the hepatitis C virus (HCV) NS5A protein, an essential component for viral RNA replication and virion assembly.[1] It is a complex molecule with multiple stereocenters, categorized as a benzimidazole derivative.[1] For therapeutic use, it is often formulated in combination with sofosbuvir.
The acetone solvate of ledipasvir is a crystalline form of the active pharmaceutical ingredient where acetone is incorporated into the crystal lattice. This solvated form can exhibit different physical properties compared to the non-solvated (free) form, which can be critical in drug formulation and manufacturing processes.
Quantitative Data Summary
The molecular formula and weight are fundamental parameters for any chemical compound, essential for stoichiometric calculations, analytical characterization, and formulation development. The table below summarizes these key quantitative data for both ledipasvir (free form) and its acetone solvate.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| Ledipasvir | C₄₉H₅₄F₂N₈O₆ | 889.00[1][2] |
| Ledipasvir Acetone | C₅₂H₆₀F₂N₈O₇ | 947.09[3][4] |
Note: The chemical formula for this compound can also be represented as C₄₉H₅₄F₂N₈O₆ • C₃H₆O, indicating a 1:1 molar ratio of ledipasvir to acetone.[5]
Experimental Protocols for Characterization
The determination of the molecular weight and chemical formula of a complex pharmaceutical compound like ledipasvir involves a combination of high-resolution analytical techniques. The following are standard methodologies employed in the pharmaceutical industry for such characterization.
1. Mass Spectrometry (MS) for Molecular Weight Determination
-
Objective: To determine the accurate molecular mass of the compound.
-
Methodology: High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is the preferred method.
-
Sample Preparation: A dilute solution of the analyte (ledipasvir or its solvate) is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: Electrospray ionization (ESI) is a common technique for large molecules like ledipasvir, as it is a soft ionization method that minimizes fragmentation.
-
Mass Analysis: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is used to measure the mass-to-charge ratio (m/z) of the molecular ions with high accuracy.
-
Data Analysis: The resulting mass spectrum will show a peak corresponding to the protonated molecule [M+H]⁺. The accurate mass of this ion is used to confirm the molecular weight. For ledipasvir, this would be expected at approximately m/z 889.4.
-
2. Elemental Analysis for Chemical Formula Confirmation
-
Objective: To experimentally determine the percentage composition of elements (C, H, N, F, O) in the molecule to verify the chemical formula.
-
Methodology: Combustion analysis is the standard method.
-
Instrumentation: A CHN analyzer is used for carbon, hydrogen, and nitrogen determination. Specific methods are required for fluorine and oxygen.
-
Procedure: A precisely weighed sample of the compound is combusted in a furnace in the presence of excess oxygen. The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified by detectors.
-
Calculation: The weight percentages of C, H, and N are calculated from the amounts of the detected gases. These experimental percentages are then compared to the theoretical percentages calculated from the proposed chemical formula (e.g., C₄₉H₅₄F₂N₈O₆ for ledipasvir). A close correlation confirms the formula. For this compound, the elemental analysis would be expected to align with the formula C₅₂H₆₀F₂N₈O₇.[3]
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Objective: To confirm the chemical structure and, by extension, the molecular formula.
-
Methodology: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are crucial.
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Spectra are acquired on a high-field NMR spectrometer.
-
Spectral Analysis: The chemical shifts, integration of proton signals, and coupling patterns in the ¹H NMR spectrum provide detailed information about the number and connectivity of hydrogen atoms. The ¹³C NMR spectrum indicates the number of unique carbon environments. The ¹⁹F NMR is particularly important for confirming the presence and environment of the fluorine atoms. The combined data from these experiments provide unambiguous confirmation of the molecular structure and formula.
-
Logical Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the physicochemical characterization of a pharmaceutical compound such as this compound, from initial synthesis to final confirmation.
Caption: Workflow for the characterization of this compound.
References
In Vitro Potency of Ledipasvir Acetone Against HCV Replicons: A Technical Guide
Introduction
Ledipasvir acetone, the active pharmaceutical ingredient of ledipasvir, is a potent, orally active inhibitor of the hepatitis C virus (HCV) NS5A protein.[1] This technical guide provides a comprehensive overview of the in vitro potency of this compound against various HCV replicons, details the experimental protocols used for its evaluation, and visualizes its mechanism of action and experimental workflows. This document is intended for researchers, scientists, and drug development professionals working in the field of HCV therapeutics.
Mechanism of Action
Ledipasvir is a direct-acting antiviral agent that targets the HCV NS5A protein, which is essential for viral RNA replication and virion assembly.[2][3] While its exact mechanism is not fully elucidated, it is understood that ledipasvir inhibits the hyperphosphorylation of NS5A, a process required for viral production.[4] Ledipasvir has been shown to bind directly to the NS5A protein with high affinity and specificity.[5] This binding disrupts the function of NS5A, leading to the inhibition of viral replication.[5][6] Resistance to ledipasvir is associated with mutations in the NS5A gene, which result in reduced binding affinity of the drug to the NS5A protein.[5]
Caption: Mechanism of action of Ledipasvir targeting HCV NS5A.
Data Presentation: In Vitro Efficacy of this compound
The in vitro antiviral activity of ledipasvir is typically determined using HCV replicon assays. The 50% effective concentration (EC50) is a key metric, representing the concentration of the drug that inhibits 50% of HCV replicon replication. Lower EC50 values are indicative of higher antiviral potency.
Table 1: In Vitro Antiviral Activity of Ledipasvir Monotherapy against Various HCV Genotypes[6]
| HCV Genotype | Replicon Isolate | EC50 (nM) |
| 1a | H77 | 0.031 |
| 1b | Con-1 | 0.004 |
| 2a | JFH-1 | 16 |
| 2b | MD2b8-2 (L31) | 16 |
| MD2b-1 (M31) | 530 | |
| 3a | S52 | 168 |
| 4a | ED43 | 0.39 |
| 4d | ED43 | 0.29 |
| 5a | SA13 | 0.15 |
| 6a | HK6a | 0.11 - 1.1 |
| 6e | HK6a | 264 |
Table 2: In Vitro Combination Antiviral Activity of Ledipasvir[7]
| Drug Combination | Interaction |
| Ledipasvir + Sofosbuvir | Additive to Moderately Synergistic |
| Ledipasvir + Interferon-α | Minor Synergy |
| Ledipasvir + Ribavirin | Moderate Synergy |
Experimental Protocols: HCV Replicon Assay
The HCV replicon assay is the standard in vitro method for assessing the antiviral efficacy of compounds like ledipasvir against viral RNA replication.[6]
Objective: To determine the EC50 value of an antiviral compound.[6]
Materials:
-
Cell Line: Huh-7 human hepatoma cells or their derivatives (e.g., Huh-7.5, Huh7-Lunet) that are highly permissive for HCV replication and contain a stable HCV replicon with a reporter gene (e.g., luciferase).[6][7]
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and antibiotics.[6][7] G418 is included to maintain the selection of cells with replicating replicons.[7]
-
Antiviral Compounds: this compound and other direct-acting antivirals (DAAs) dissolved in dimethyl sulfoxide (DMSO).[6]
-
Luciferase Assay Reagent: Commercially available kits to measure luciferase activity.[7]
-
Plates: 96-well or 384-well white opaque plates suitable for luciferase assays.[7]
Methodology:
-
Cell Culture and Seeding:
-
Drug Preparation and Treatment:
-
Prepare stock solutions of this compound in DMSO.[7]
-
Create a serial dilution of the drug in the culture medium.[7] For combination studies, a matrix of concentrations of both drugs is prepared.[7]
-
The final DMSO concentration in the wells should be kept constant and at a non-toxic level (e.g., <0.5%).[7]
-
Remove the medium from the seeded plates and add the medium containing the different drug concentrations.[7] Include "no-drug" (vehicle only) and "no-cell" (medium only) controls.[7]
-
-
Incubation:
-
Luciferase Assay:
-
Data Analysis:
-
Subtract the background luminescence (from no-cell controls) from all other readings.[7]
-
Normalize the data by expressing the luminescence of the drug-treated wells as a percentage of the no-drug control.[7]
-
The EC50 value is calculated by plotting the percentage of inhibition of luciferase activity against the log of the compound concentration and fitting the data to a four-parameter logistic curve.[6]
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. In Vitro Antiviral Activity and Resistance Profile Characterization of the Hepatitis C Virus NS5A Inhibitor Ledipasvir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Ledipasvir/Sofosbuvir (Harvoni): Improving Options for Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct binding of ledipasvir to HCV NS5A: mechanism of resistance to an HCV antiviral agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Ledipasvir Acetone: A Technical Guide for Studying Viral Replication
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of ledipasvir acetone as a tool compound for investigating viral replication, with a primary focus on the Hepatitis C Virus (HCV). Ledipasvir is a potent and specific inhibitor of the HCV non-structural protein 5A (NS5A), an essential component of the viral replication complex.[1][2][3] This guide details its mechanism of action, presents key quantitative data on its antiviral activity and resistance profile, provides detailed experimental protocols for its use in in-vitro studies, and includes visualizations of relevant biological pathways and experimental workflows.
Mechanism of Action
Ledipasvir exerts its antiviral effect by targeting the HCV NS5A protein.[1][4] NS5A is a multifunctional phosphoprotein that, despite having no known enzymatic activity, is crucial for both viral RNA replication and the assembly of new virions.[2][3][5] It acts as a scaffold, interacting with other viral and host proteins to form the replication complex within a membranous web in the cytoplasm of infected cells.[6]
Ledipasvir's binding to NS5A is thought to disrupt the protein's normal function in two main ways:
-
Inhibition of the Replication Complex: By binding to NS5A, ledipasvir interferes with the formation and function of the viral replication complex, thereby inhibiting the synthesis of new viral RNA.[7]
-
Impairment of Virion Assembly: Ledipasvir has been shown to block the assembly of new HCV particles.[7]
The exact mechanism is complex and not fully elucidated, but it is understood that ledipasvir's interaction with NS5A leads to a significant reduction in HCV RNA levels.[4]
Signaling Pathway of HCV Replication and Ledipasvir Inhibition
The following diagram illustrates the central role of NS5A in the HCV replication cycle and the point of inhibition by ledipasvir.
Data Presentation
"this compound" is often referred to as the active ingredient or a solvate form of ledipasvir used in research contexts.[8][9][10] The following tables summarize the in-vitro antiviral activity and resistance profile of ledipasvir against various HCV genotypes.
Antiviral Activity of Ledipasvir
The 50% effective concentration (EC50) is a measure of a drug's potency in inhibiting viral replication by half. The data below was primarily generated using HCV replicon assays.
| HCV Genotype | Isolate/Replicon | EC50 (nM) | Reference(s) |
| Genotype 1a | H77 | 0.031 | [11] |
| Genotype 1b | Con-1 | 0.004 | [11] |
| Genotype 2a | JFH-1 | 16 | [11] |
| Genotype 2b | 110 | [11] | |
| Genotype 3a | 530 | [11] | |
| Genotype 4a | 0.11 | [11] | |
| Genotype 4d | 0.39 | [4] | |
| Genotype 5a | 0.15 | [11] | |
| Genotype 6a | 1.1 | [11] | |
| Genotype 6e | 30 | [11] |
Ledipasvir Resistance-Associated Substitutions (RASs)
Certain amino acid substitutions in the NS5A protein can confer resistance to ledipasvir. The table below details common RASs and their corresponding fold-change in EC50 values compared to the wild-type virus.
| HCV Genotype | NS5A Substitution | Fold-Change in EC50 vs. Wild-Type | Reference(s) |
| Genotype 1a | M28T | 25x | [11] |
| Q30H | >100x | [12] | |
| Q30R | >1000x | [12] | |
| L31M | 140x | [11] | |
| Y93C | >100x | [12] | |
| Y93H | >1000x | [12] | |
| Y93N | >10,000x | [12] | |
| Genotype 1b | Q30E | High | [11] |
| L31V | <10x | [12] | |
| Y93H | >1000x | [11] |
Experimental Protocols
The following are detailed protocols for common in-vitro assays utilizing this compound as a tool compound to study HCV replication and resistance.
Protocol 1: Determination of Antiviral Activity (EC50) using an HCV Replicon Assay
This protocol describes how to determine the concentration of ledipasvir that inhibits HCV replication by 50% in a cell-based assay.
Principle: This assay utilizes a human hepatoma cell line (e.g., Huh-7) that stably harbors an HCV subgenomic replicon.[6] This replicon contains the genetic elements necessary for viral RNA replication and often includes a reporter gene, such as luciferase, for easy quantification of replication levels.[6] In the presence of an antiviral compound like ledipasvir, replication is inhibited, leading to a decrease in the reporter signal.
Materials:
-
HCV subgenomic replicon cell line (e.g., genotype 1b with a luciferase reporter)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin solution
-
G418 (for selection of replicon-containing cells)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Cell Culture Maintenance: Culture the HCV replicon cells in DMEM supplemented with 10% FBS, NEAA, Penicillin-Streptomycin, and an appropriate concentration of G418 to maintain the replicon.
-
Cell Seeding: The day before the assay, trypsinize the cells and seed them into 96-well plates at a density that will result in 80-90% confluency after 24 hours. Use G418-free medium for the assay.
-
Compound Preparation: Prepare serial dilutions of this compound in G418-free culture medium. A typical concentration range might be from 1 µM down to 0.1 pM. Include a vehicle control (DMSO only) and a "cells only" control.
-
Compound Addition: After 24 hours of incubation, remove the old medium from the cell plates and add the prepared compound dilutions.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Quantification of Replication: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.
-
Data Analysis:
-
Normalize the luciferase readings to the vehicle control (representing 100% replication).
-
Plot the percentage of inhibition against the logarithm of the ledipasvir concentration.
-
Calculate the EC50 value by fitting the data to a four-parameter logistic curve using appropriate software.
-
Protocol 2: In-Vitro Resistance Selection Study
This protocol is designed to select for and identify viral mutations that confer resistance to ledipasvir.
Principle: By culturing HCV replicon cells in the presence of increasing concentrations of ledipasvir over an extended period, it is possible to select for cell populations that harbor mutations in the NS5A gene, allowing them to replicate despite the presence of the inhibitor.
Materials:
-
HCV subgenomic replicon cell line
-
All cell culture reagents from Protocol 1
-
This compound
-
RNA extraction kit
-
RT-PCR reagents
-
Sanger sequencing or Next-Generation Sequencing (NGS) services/equipment
Methodology:
-
Initial Culture: Seed HCV replicon cells in a culture flask and treat with ledipasvir at a concentration equal to its EC50 value.
-
Passaging and Dose Escalation:
-
Monitor the cells for signs of recovery and replication (e.g., reaching confluency).
-
Once the cells have recovered, passage them into a new flask and double the concentration of ledipasvir.
-
Continue this process of passaging and dose escalation for several weeks or months.
-
-
Isolation of Resistant Clones: Once cells are able to grow robustly at a high concentration of ledipasvir (e.g., >100-fold the initial EC50), isolate single-cell clones by limiting dilution.
-
Characterization of Resistance:
-
Expand the resistant cell clones.
-
Perform an EC50 determination (as in Protocol 1) on the resistant clones to quantify the level of resistance.
-
-
Genotypic Analysis:
-
Extract total RNA from the resistant cell clones.
-
Perform RT-PCR to amplify the NS5A coding region of the HCV replicon.
-
Sequence the PCR product to identify mutations compared to the wild-type replicon sequence.
-
Mandatory Visualizations
Experimental Workflow for EC50 Determination
The following diagram outlines the key steps in determining the EC50 of ledipasvir using a luciferase-based HCV replicon assay.
This technical guide provides a solid foundation for researchers utilizing this compound as a tool compound to explore the intricacies of HCV replication and the mechanisms of antiviral resistance. The provided data, protocols, and visualizations are intended to facilitate the design and execution of robust in-vitro experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Hepatitis C virus nonstructural protein 5A - Wikipedia [en.wikipedia.org]
- 4. Ledipasvir and Sofosbuvir for Hepatitis C Genotype 4: A Proof of Concept Phase 2a Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Virologic Tools for HCV Drug Resistance Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 7. Frontiers | Emergence and Persistence of Resistance-Associated Substitutions in HCV GT3 Patients Failing Direct-Acting Antivirals [frontiersin.org]
- 8. Development of a Flow Cytometry Live Cell Assay for the Screening of Inhibitors of Hepatitis C Virus (HCV) Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hepcguidelines.org.au [hepcguidelines.org.au]
- 10. Frontiers | Technical Validation of a Hepatitis C Virus Whole Genome Sequencing Assay for Detection of Genotype and Antiviral Resistance in the Clinical Pathway [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Understanding Hepatitis C Virus Drug Resistance: Clinical Implications for Current and Future Regimens - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Preparation and Use of Ledipasvir Acetone in DMSO for In Vitro Cell Culture Assays
Audience: Researchers, scientists, and drug development professionals engaged in virology, oncology, and other cellular biology fields.
Introduction: Ledipasvir is a potent and specific inhibitor of the Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A), a phosphoprotein essential for viral RNA replication and virion assembly.[1][2][3] Its mechanism involves the disruption of the NS5A function, thereby preventing viral propagation.[3] Due to its hydrophobic nature, ledipasvir is practically insoluble in aqueous media but demonstrates good solubility in organic solvents like Dimethyl Sulfoxide (DMSO).[4]
The preparation of a stable, concentrated stock solution in DMSO is a critical first step for conducting reliable and reproducible in vitro cell-based assays. This document provides a detailed protocol for dissolving ledipasvir acetone, the active pharmaceutical ingredient, in DMSO and its subsequent application in cell culture.[5][6] Adherence to this protocol ensures accurate dosing and minimizes solvent-induced cytotoxicity.
Quantitative Data Summary
The following table summarizes the key physicochemical properties and recommended concentrations for this compound.
| Property | Value / Recommendation | Source(s) |
| Synonym | GS-5885 | [7] |
| Molecular Weight | 889.0 g/mol | [7] |
| Appearance | Crystalline solid | [7] |
| Solubility in DMSO | 20 mg/mL to 255 mg/mL (Variable) | [5][7][8][9] |
| Recommended Stock Conc. | 10 mM - 50 mM in 100% Anhydrous DMSO | N/A |
| Storage (Powder) | -20°C for up to 4 years | [7] |
| Storage (DMSO Stock) | -80°C for up to 1 year (Aliquot to avoid freeze-thaw) | [8] |
| Final DMSO Conc. in Media | ≤ 0.5% (v/v) ; Ideally ≤ 0.1% for sensitive cell lines | [10][11] |
| EC₅₀ (HCV Replicon) | Genotype 1a: ~31 pM; Genotype 1b: ~4 pM | [5][7] |
Experimental Protocols
Materials and Equipment
-
This compound powder (≥98% purity)[7]
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile, amber glass vials or polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile, low-retention tips
-
Vortex mixer
-
Water bath sonicator
-
Personal Protective Equipment (PPE): lab coat, safety glasses, chemical-resistant gloves
Safety Precautions
-
Always handle this compound powder and DMSO within a chemical fume hood.
-
Wear appropriate PPE to prevent skin and eye contact.
-
DMSO is a potent solvent that can facilitate the absorption of other chemicals through the skin.[12] Exercise extreme caution and prevent direct contact.
-
Consult the Safety Data Sheet (SDS) for both this compound and DMSO before handling.
Protocol for Preparing a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution, a standard concentration for many cell-based assays.
Step 1: Mass Calculation Use the following formula to determine the mass of this compound required: Mass (mg) = Desired Volume (mL) x 10 mM x Molecular Weight (889.0 g/mol ) / 1000
Example for preparing 1 mL of a 10 mM stock solution: Mass (mg) = 1 mL x 10 mmol/L x 889.0 g/mol / 1000 = 8.89 mg
Step 2: Weighing
-
Place a sterile, empty vial or microcentrifuge tube on the analytical balance and tare it.
-
Carefully weigh the calculated mass (e.g., 8.89 mg) of this compound powder and add it to the tube.
Step 3: Dissolving
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the tube containing the powder.
-
Cap the tube securely.
Step 4: Solubilization
-
Vortex the solution vigorously for 2-3 minutes.
-
If the compound is not fully dissolved, place the tube in a water bath sonicator for 10-15 minutes.[8] Sonication is highly recommended to ensure complete dissolution.
-
Visually inspect the solution against a light source. It should be clear and free of any visible particulates.
Step 5: Storage and Handling
-
To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile tubes.[13]
-
Clearly label each aliquot with the compound name, concentration (10 mM), and preparation date.
-
Store the aliquots at -80°C for long-term stability (up to one year).[8] For short-term use, storage at -20°C is acceptable.[7]
Protocol for Preparing Working Solutions in Cell Culture Medium
Step 1: Determine Final Concentration Decide on the final concentration of ledipasvir required for your experiment (e.g., 100 nM).
Step 2: Serial Dilution Calculation
-
It is recommended to perform a serial dilution to achieve low nanomolar or picomolar concentrations accurately.
-
First, prepare an intermediate dilution by adding a small volume of the 10 mM stock solution to your cell culture medium.
-
Example: To make a 100 µM intermediate solution, dilute the 10 mM stock 1:100 (e.g., 2 µL of 10 mM stock + 198 µL of medium).
-
-
Use this intermediate dilution to prepare your final working concentration.
-
Example: To make a final concentration of 100 nM in 2 mL of medium, add 2 µL of the 100 µM intermediate solution.
-
Step 3: Vehicle Control It is critical to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the experimental wells but no ledipasvir.[14] This accounts for any potential effects of the solvent on cell viability or function.[10][15]
Step 4: Application to Cells Mix the final working solution gently by pipetting and add it to your cell culture plates.
Visualized Workflows and Pathways
Experimental Workflow
The following diagram outlines the complete workflow from powder to cell treatment.
Caption: Workflow for preparing and using Ledipasvir-DMSO solution.
Mechanism of Action Pathway
This diagram illustrates how ledipasvir inhibits the HCV life cycle.
Caption: Ledipasvir inhibits HCV by targeting the NS5A protein.
References
- 1. Ledipasvir - Wikipedia [en.wikipedia.org]
- 2. What is Ledipasvir used for? [synapse.patsnap.com]
- 3. Ledipasvir | C49H54F2N8O6 | CID 67505836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. World Drug Tracker: LEDIPASVIR [worlddrugtracker.blogspot.com]
- 5. selleckchem.com [selleckchem.com]
- 6. adooq.com [adooq.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Ledipasvir | SARS-CoV | HCV Protease | TargetMol [targetmol.com]
- 9. apexbt.com [apexbt.com]
- 10. lifetein.com [lifetein.com]
- 11. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 12. quora.com [quora.com]
- 13. benchchem.com [benchchem.com]
- 14. iacuc.wsu.edu [iacuc.wsu.edu]
- 15. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
Application Notes and Protocols for Developing a Cell-Based Assay Using Ledipasvir Acetone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ledipasvir is a potent, direct-acting antiviral agent that targets the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A).[1][2][3] NS5A is a multifunctional phosphoprotein essential for viral RNA replication and virion assembly, making it a critical target for anti-HCV drug development.[4][5][6] Ledipasvir acetone is the active pharmaceutical ingredient that exhibits picomolar to nanomolar efficacy against various HCV genotypes in cell-based replicon assays.[1][2][3][7]
These application notes provide a comprehensive guide for developing and implementing a robust cell-based assay to evaluate the antiviral activity of this compound and other NS5A inhibitors. The primary method described is the HCV replicon assay, a widely used and reliable system for studying HCV replication and screening antiviral compounds in a controlled laboratory setting.[8][9]
Data Presentation
Table 1: In Vitro Antiviral Activity of Ledipasvir Against Various HCV Genotypes
| HCV Genotype | Replicon Cell Line | EC50 (nM) | Reference(s) |
| 1a | Huh-7 | 0.031 | [1] |
| 1b | Huh-7 | 0.004 | [1] |
| 2a (JFH-1) | Huh-7 | 21 | [1] |
| 2a (J6) | Huh-7 | 249 | [1] |
| 2b | Huh-7 | 530 | [1] |
| 3a | Huh-7 | 1.1 | [1] |
| 4a | Huh-7 | 0.11 | [1] |
| 4d | Huh-7 | 0.13 | [1] |
| 5a | Huh-7 | 0.11 | [1] |
| 6a | Huh-7 | 1.1 | [1] |
Table 2: Cytotoxicity and Selectivity Index of Ledipasvir
| Cell Line | CC50 (nM) | EC50 (nM, Genotype 1b) | Selectivity Index (SI = CC50/EC50) | Reference(s) |
| Huh-7 | >10,000 | 0.004 | >2,500,000 | [10] |
| CEM | >10,000 | N/A | N/A | |
| MT-2 | >10,000 | N/A | N/A | |
| Actively Dividing Human PBMCs | >10,000 | N/A | N/A | |
| Quiescent Human PBMCs | >10,000 | N/A | N/A |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[3][11]
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Aseptically weigh the desired amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by gentle vortexing.
-
Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term use.
HCV Replicon Assay Protocol (Luciferase-Based)
This protocol describes a transient HCV replicon assay using a luciferase reporter system, which allows for a rapid and quantitative assessment of HCV RNA replication.[8]
Materials:
-
Huh-7 human hepatoma cells (or a highly permissive subclone like Huh-7.5)
-
HCV replicon RNA (e.g., genotype 1b) containing a luciferase reporter gene
-
Complete cell culture medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids.
-
Electroporation buffer
-
Electroporator and cuvettes
-
96-well white, clear-bottom cell culture plates
-
This compound serial dilutions
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Culture: Maintain Huh-7 cells in complete cell culture medium at 37°C in a humidified incubator with 5% CO2.
-
Electroporation:
-
Harvest healthy, sub-confluent Huh-7 cells and resuspend them in electroporation buffer at a concentration of 1 x 10^7 cells/mL.
-
Add HCV replicon RNA (e.g., 10 µg) to the cell suspension.
-
Transfer the mixture to an electroporation cuvette and deliver a single electrical pulse according to the manufacturer's instructions.
-
Immediately transfer the electroporated cells to a tube containing pre-warmed complete cell culture medium.
-
-
Cell Seeding:
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in complete cell culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 4-6 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid cytotoxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubate the plate for 72 hours at 37°C.
-
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of luciferase assay reagent to each well.
-
Incubate for 10-15 minutes at room temperature with gentle shaking to ensure cell lysis.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no cells).
-
Normalize the data by expressing the luminescence of the drug-treated wells as a percentage of the vehicle control.
-
Plot the percentage of inhibition against the drug concentration and use a non-linear regression model to calculate the 50% effective concentration (EC50).
-
Cytotoxicity Assay (e.g., using CellTiter-Glo®)
It is crucial to assess the cytotoxicity of the compound to ensure that the observed antiviral effect is not due to cell death.[12]
Materials:
-
Huh-7 cells
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound serial dilutions
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed Huh-7 cells in a 96-well plate at a density of 5 x 10^3 cells per well in 100 µL of complete cell culture medium and incubate overnight.
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of this compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
Viability Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the percentage of cell viability against the drug concentration and calculate the 50% cytotoxic concentration (CC50) using non-linear regression.
-
Calculation of Selectivity Index (SI)
The selectivity index is a critical parameter for evaluating the therapeutic potential of an antiviral compound. It is the ratio of the cytotoxicity to the antiviral activity.[12][13][14]
Formula: SI = CC50 / EC50
A higher SI value indicates a more favorable therapeutic window, with high antiviral potency and low cellular toxicity.[12]
Mandatory Visualization
Caption: HCV Replication Cycle and Mechanism of Ledipasvir Action.
Caption: Workflow for the Ledipasvir Cell-Based Assay.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Luciferase Signal | - Inefficient electroporation- Poor cell health- RNA degradation- Low replicon replication efficiency | - Optimize electroporation parameters.- Use healthy, low-passage number cells.- Ensure RNA integrity before use.- Use a highly permissive cell line (e.g., Huh-7.5). |
| High Well-to-Well Variability | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with sterile PBS. |
| High Cytotoxicity | - High concentration of DMSO- Compound is inherently toxic- Contamination | - Ensure final DMSO concentration is <0.5%.- Test a wider range of lower concentrations.- Check for bacterial or mycoplasma contamination.[15] |
| EC50 Value Higher than Expected | - Incorrect compound concentration- Development of resistance- Assay conditions are not optimal | - Verify the concentration of the stock solution.- Sequence the NS5A region of the replicon to check for resistance mutations.- Optimize incubation time and cell density. |
References
- 1. Distinct Functions of NS5A in Hepatitis C Virus RNA Replication Uncovered by Studies with the NS5A Inhibitor BMS-790052 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Hepatitis C virus nonstructural protein 5A - Wikipedia [en.wikipedia.org]
- 5. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 7. WO2016145269A1 - Solid state forms ledipasvir and processes for preparation of ledipasvir - Google Patents [patents.google.com]
- 8. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 9. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. In Vitro Antiviral Activity and Resistance Profile Characterization of the Hepatitis C Virus NS5A Inhibitor Ledipasvir - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. The selective inhibition of viral DNA synthesis by chemotherapeutic agents: an indicator of clinical usefulness? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Application Note: High-Throughput Quantification of Ledipasvir in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of ledipasvir in human plasma. Ledipasvir is a direct-acting antiviral agent used in the treatment of chronic Hepatitis C virus (HCV) infection.[1] Its mechanism of action involves the inhibition of the HCV NS5A protein, which is essential for viral RNA replication and virion assembly.[1] Accurate measurement of ledipasvir plasma concentrations is crucial for pharmacokinetic studies and therapeutic drug monitoring. The method described herein utilizes a simple sample preparation procedure and offers high throughput, making it suitable for clinical research and drug development.
Introduction
Ledipasvir is a potent inhibitor of the Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A).[1] While the precise mechanism is not fully understood, it is known to prevent the hyperphosphorylation of NS5A, a critical step for viral replication.[1] This disruption of the viral replication complex blocks HCV RNA synthesis and the subsequent assembly of new virions.[1] The accurate quantification of ledipasvir in plasma is essential for evaluating its pharmacokinetic profile and ensuring therapeutic efficacy.[1] LC-MS/MS provides the necessary sensitivity and specificity for this bioanalytical application.[1]
Mechanism of Action of Ledipasvir
Caption: Mechanism of action of Ledipasvir in inhibiting HCV replication.
Experimental
Materials and Reagents
-
Ledipasvir reference standard
-
Internal standard (IS) (e.g., Daclatasvir, Eplerenone, or Diazepam)[1][2][3]
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Ammonium formate
-
Human plasma (K2-EDTA)
LC-MS/MS Instrumentation
A variety of LC-MS/MS systems can be used. The parameters provided below are a compilation from several published methods.[1][3][4]
Table 1: Liquid Chromatography Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| LC System | UPLC | Not Specified | UPLC |
| Column | Acquity UPLC BEH C18 (2.1x50mm, 1.7µm)[2] | Xterra MS C8 (4.6x50mm, 5µm)[4] | Acquity UPLC BEH C18[3] |
| Mobile Phase A | 0.1% Formic Acid in Water[2] | 10mM Ammonium Formate (pH 3.5)[4] | 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile | Acetonitrile and Methanol | Acetonitrile |
| Flow Rate | 0.40 mL/min[2] | 0.7 mL/min[4] | 0.4 mL/min[3] |
| Injection Volume | 2 µL[2] | Not Specified | Not Specified |
| Run Time | 3.0 min[2] | < 5.0 min[4] | 2.0 min[3] |
Table 2: Mass Spectrometry Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Mass Spectrometer | Triple Quadrupole[2] | API 4000 Triple Quadrupole[4] | Xevo TQD LC-MS/MS[3] |
| Ionization Mode | ESI Positive[2] | ESI Positive[4] | ESI Positive[3] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[2] | Multiple Reaction Monitoring (MRM)[4] | Multiple Reaction Monitoring (MRM)[3] |
| MRM Transition (Ledipasvir) | m/z 889.8 → 96.1[2] | m/z 889.8 → 130.1[5] | Not Specified |
| MRM Transition (IS - Diazepam) | m/z 285.2 → 193.1[2] | N/A | N/A |
| MRM Transition (IS - Daclatasvir) | N/A | m/z 739.4 → 565.3[5] | N/A |
Sample Preparation
Two common methods for plasma sample preparation are protein precipitation and liquid-liquid extraction.
Protocol 1: Protein Precipitation [2]
-
To 0.1 mL of plasma sample, add an appropriate amount of internal standard.
-
Add acetonitrile to precipitate the plasma proteins.[2]
-
Vortex the mixture.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
Inject a small volume (e.g., 2 µL) into the UPLC-MS/MS system.[1]
Protocol 2: Liquid-Liquid Extraction [4]
-
Thaw frozen plasma samples at room temperature.[1]
-
To a 500 µL aliquot of plasma, add 50 µL of the internal standard working solution (e.g., Daclatasvir, 3000 ng/mL).[1]
-
Vortex the samples for 30 seconds.[1]
-
Add 3 mL of ethyl acetate and vortex for 1 minute.[1]
-
Centrifuge the samples at 4000 rpm for 10 minutes.[1]
-
Transfer the upper organic layer to a clean tube.[1]
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.[1]
-
Reconstitute the residue in 500 µL of the mobile phase.[1]
-
Inject a suitable volume (e.g., 10 µL) into the LC-MS/MS system.[1]
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of sofosbuvir and ledipasvir in human plasma by UPLC-MS/MS method: Application to fasting and fed bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development a validated highly sensitive LC-MS/MS method for simultaneous quantification of Ledipasvir, sofosbuvir and its major metabolite GS-331007 in human plasma: Application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Ledipasvir Acetone in HCV Replicon-Based Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ledipasvir, a potent and specific inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A), is a cornerstone of modern direct-acting antiviral (DAA) therapy.[1][2] HCV replicon systems, which are engineered cell lines containing autonomously replicating subgenomic HCV RNA, have been instrumental in the discovery and preclinical evaluation of DAAs like ledipasvir.[3][4][5] These systems allow for the robust and safe study of viral replication and the efficacy of antiviral compounds in a high-throughput screening format, as they do not produce infectious virus particles.[4][5]
This document provides detailed application notes and experimental protocols for the use of ledipasvir acetone in HCV replicon-based screening assays.
Mechanism of Action of Ledipasvir
Ledipasvir targets the HCV NS5A protein, a critical component of the viral replication complex.[1][2][6] NS5A is a phosphoprotein that plays a multifaceted role in the HCV life cycle, including viral RNA replication and virion assembly.[6] Ledipasvir is believed to inhibit NS5A by binding directly to the protein, thereby preventing its essential functions and disrupting the formation of the viral replication complex.[7] This leads to a rapid and significant reduction in HCV RNA levels.[6] Resistance to ledipasvir is associated with mutations in the NS5A gene that reduce the binding affinity of the drug.[6][7]
Caption: Mechanism of Ledipasvir targeting the HCV NS5A protein.
Quantitative Data: In Vitro Activity of Ledipasvir
The following table summarizes the 50% effective concentration (EC50) values of ledipasvir against various HCV genotypes in replicon-based assays. EC50 values represent the concentration of the drug required to inhibit 50% of viral replication.
| HCV Genotype | Replicon System | EC50 (nM) | Reference |
| Genotype 1a | H77 isolate | 0.031 | [6] |
| Genotype 1b | Con-1 isolate | 0.004 | [6] |
| Genotype 4a | 0.11 | [6] | |
| Genotype 4d | 1.1 | [6] | |
| Genotype 5a | 0.11 | [6] | |
| Genotype 6a | 1.1 | [6] |
Experimental Protocols
Protocol 1: Determination of Ledipasvir EC50 in a Luciferase-Based HCV Replicon Assay
This protocol outlines the steps to determine the potency of this compound in inhibiting HCV replication using a stable HCV replicon cell line that expresses a luciferase reporter gene.
Materials:
-
HCV replicon-containing cell line (e.g., Huh-7 cells harboring a genotype 1b replicon with a Renilla luciferase reporter gene)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Non-Essential Amino Acids (NEAA)
-
G418 (Geneticin) for selection
-
This compound (dissolved in DMSO)
-
96-well white opaque plates for luciferase assays
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Culture and Seeding:
-
Maintain the HCV replicon cell line in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, 1% NEAA, and an appropriate concentration of G418 (e.g., 500 µg/mL) at 37°C in a 5% CO2 incubator.
-
For the assay, trypsinize the cells and resuspend them in G418-free medium.
-
Seed the cells into 96-well white opaque plates at a density that will ensure they are in the logarithmic growth phase at the end of the incubation period. Allow cells to attach overnight.[8][9]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the ledipasvir stock solution in culture medium to achieve a range of final concentrations for testing.
-
The final DMSO concentration in all wells should be kept constant and at a non-toxic level (e.g., <0.5%).
-
Remove the medium from the seeded plates and add the medium containing the different concentrations of ledipasvir.
-
Include a "no-drug" control (vehicle only) and a "no-cell" control (medium only).
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator to allow for HCV replication and the effect of the compound to manifest.[9]
-
-
Luciferase Assay:
-
After the incubation period, remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Mix well by gentle shaking to ensure cell lysis and signal stabilization.[9]
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (no-cell control) from all other readings.
-
Normalize the data by expressing the luminescence of the drug-treated wells as a percentage of the no-drug control.
-
Plot the percentage of inhibition against the drug concentration and use a non-linear regression model to calculate the EC50 value.
-
Protocol 2: Cytotoxicity Assay
It is crucial to assess the cytotoxicity of the compound to ensure that the observed antiviral effect is not due to cell death.
Materials:
-
HCV replicon-containing cell line
-
Culture medium
-
This compound
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same cell seeding and compound treatment procedure as described in Protocol 1, using clear-bottom 96-well plates.
-
-
Incubation:
-
Incubate the plates for the same duration as the antiviral assay (72 hours).
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate as recommended to stabilize the luminescent signal.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the drug that reduces cell viability by 50%.
-
The selectivity index (SI) can be calculated as CC50 / EC50. A higher SI value indicates a more favorable safety profile for the compound.
-
Caption: Experimental workflow for HCV replicon-based screening.
References
- 1. Ledipasvir - Wikipedia [en.wikipedia.org]
- 2. Facebook [cancer.gov]
- 3. Replicon cell culture system as a valuable tool in antiviral drug discovery against hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 5. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Antiviral Activity and Resistance Profile Characterization of the Hepatitis C Virus NS5A Inhibitor Ledipasvir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct binding of ledipasvir to HCV NS5A: mechanism of resistance to an HCV antiviral agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Experimental Design for Ledipasvir and Sofosbuvir Combination Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the preclinical and clinical evaluation of the ledipasvir and sofosbuvir combination therapy for Hepatitis C Virus (HCV) infection. Detailed protocols for key experiments are provided to guide researchers in the accurate assessment of antiviral efficacy, synergy, resistance, and potential drug-drug interactions.
Introduction
Ledipasvir is a potent inhibitor of the HCV NS5A protein, a multi-functional protein essential for viral RNA replication and virion assembly.[1][2] Sofosbuvir, a nucleotide analog, is a prodrug that is metabolized to its active triphosphate form, which then acts as a chain terminator for the HCV NS5B RNA-dependent RNA polymerase.[1] The combination of these two direct-acting antiviral agents (DAAs) targets different key components of the HCV replication cycle, leading to high rates of sustained virologic response (SVR) in patients with chronic HCV infection.[3][4] This document outlines the experimental design for in vitro and clinical studies to evaluate this combination therapy.
Mechanism of Action
Ledipasvir disrupts the function of the NS5A protein, which is involved in the formation of the membranous web where viral replication occurs.[1] Sofosbuvir, after conversion to its active form, is incorporated into the growing HCV RNA chain by the NS5B polymerase, causing premature termination of viral RNA synthesis.[1] The dual mechanisms of action provide a high barrier to the development of resistance.
Caption: Mechanism of action of ledipasvir and sofosbuvir.
Preclinical Evaluation
In Vitro Antiviral Activity
The antiviral activity of ledipasvir and sofosbuvir, both individually and in combination, is assessed using HCV replicon assays. These cell-based assays utilize human hepatoma cell lines (e.g., Huh-7) that harbor self-replicating subgenomic or full-length HCV RNA molecules (replicons).[5]
Table 1: In Vitro Antiviral Activity of Ledipasvir and Sofosbuvir
| Compound | HCV Genotype | Replicon Type | EC50 (nM) | Reference |
| Ledipasvir | 1a | Subgenomic | 0.031 | [1] |
| 1b | Subgenomic | 0.004 | [1] | |
| 2a | Subgenomic | 16 | [1] | |
| 3a | Subgenomic | 430 | [1] | |
| 4a | Subgenomic | 0.11 | [1] | |
| 5a | Subgenomic | 0.15 | [1] | |
| 6a | Subgenomic | 1.1 | [1] | |
| Sofosbuvir | 1b | Subgenomic | 40 | |
| 2a | Subgenomic | 150 | ||
| 3a | Subgenomic | 500 | ||
| 4a | Subgenomic | 40 |
Protocol 1: HCV Replicon Assay
-
Cell Culture: Seed Huh-7 cells harboring an HCV genotype 1b replicon expressing luciferase in 96-well plates and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of ledipasvir, sofosbuvir, and the combination in cell culture medium.
-
Treatment: Add the drug dilutions to the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., another known HCV inhibitor).
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
Quantification of HCV Replication: Measure luciferase activity using a commercial kit.
-
Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Synergy Testing
To determine the nature of the interaction between ledipasvir and sofosbuvir (synergistic, additive, or antagonistic), a checkerboard synergy assay is performed.
Caption: Workflow for in vitro synergy testing.
Protocol 2: Checkerboard Synergy Assay
-
Plate Setup: In a 96-well plate, serially dilute ledipasvir horizontally and sofosbuvir vertically to create a matrix of concentrations.
-
Cell Seeding and Infection: Add Huh-7 cells harboring an HCV replicon to each well.
-
Incubation: Incubate the plate for 72 hours.
-
Data Collection: Measure the antiviral effect (e.g., luciferase activity).
-
Synergy Analysis: Calculate the Combination Index (CI) using software such as CompuSyn. A CI value less than 0.9 indicates synergy, a CI between 0.9 and 1.1 indicates an additive effect, and a CI greater than 1.1 indicates antagonism.
Cytotoxicity Assay
It is crucial to assess whether the observed antiviral effect is due to specific inhibition of viral replication or to general cytotoxicity.
Protocol 3: Cytotoxicity Assay
-
Cell Culture: Seed Huh-7 cells (without the replicon) in a 96-well plate.
-
Treatment: Add the same concentrations of ledipasvir and sofosbuvir as used in the antiviral assays.
-
Incubation: Incubate for the same duration as the antiviral assay (72 hours).
-
Viability Assessment: Measure cell viability using a commercial assay such as the MTT or MTS assay.[6]
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50). The selectivity index (SI = CC50/EC50) should be greater than 10 for a compound to be considered a promising antiviral candidate.
Resistance Analysis
To identify potential resistance-associated substitutions (RASs), in vitro resistance selection studies are performed.
Protocol 4: In Vitro Resistance Selection
-
Initiation: Culture HCV replicon cells in the presence of ledipasvir, sofosbuvir, or the combination at a concentration equal to the EC50.
-
Dose Escalation: Gradually increase the drug concentration as the cells recover and grow.
-
RNA Extraction and Sequencing: After several passages, extract viral RNA from the resistant cells.
-
Sequence Analysis: Amplify and sequence the NS5A and NS5B regions of the HCV genome using next-generation sequencing (NGS).[7][8] Compare the sequences to the wild-type sequence to identify amino acid substitutions.
Clinical Evaluation
The clinical development of ledipasvir/sofosbuvir has involved several key Phase 2 and Phase 3 trials.
Table 2: Key Clinical Trials for Ledipasvir/Sofosbuvir Combination Therapy
| Trial Name | Phase | Patient Population | Treatment Arms | Key Findings (SVR12) | Reference |
| LONESTAR | 2 | Genotype 1, treatment-naive, non-cirrhotic | LDV/SOF for 8 weeks | 95% | [9] |
| LDV/SOF + RBV for 8 weeks | 100% | [9] | |||
| LDV/SOF for 12 weeks | 95% | [9] | |||
| Genotype 1, treatment-experienced | LDV/SOF for 12 weeks | 95% | [9] | ||
| LDV/SOF + RBV for 12 weeks | 100% | [9] | |||
| ION-1 | 3 | Genotype 1, treatment-naive | LDV/SOF for 12 weeks | 99% | |
| LDV/SOF + RBV for 12 weeks | 97% | ||||
| LDV/SOF for 24 weeks | 98% | ||||
| LDV/SOF + RBV for 24 weeks | 99% | ||||
| ION-2 | 3 | Genotype 1, treatment-experienced | LDV/SOF for 12 weeks | 94% | |
| LDV/SOF + RBV for 12 weeks | 96% | ||||
| LDV/SOF for 24 weeks | 99% | ||||
| LDV/SOF + RBV for 24 weeks | 99% | ||||
| ION-3 | 3 | Genotype 1, treatment-naive, non-cirrhotic | LDV/SOF for 8 weeks | 94% | |
| LDV/SOF + RBV for 8 weeks | 93% | ||||
| LDV/SOF for 12 weeks | 95% |
LDV: Ledipasvir; SOF: Sofosbuvir; RBV: Ribavirin; SVR12: Sustained Virologic Response at 12 weeks post-treatment.
Protocol 5: Phase 3 Clinical Trial Design (Example based on ION trials)
-
Study Design: A randomized, open-label, multicenter study.
-
Patient Population: Adults with chronic HCV genotype 1 infection, including both treatment-naive and treatment-experienced individuals, with and without compensated cirrhosis.
-
Treatment Arms:
-
Ledipasvir/Sofosbuvir fixed-dose combination (90 mg/400 mg) once daily for 12 weeks.
-
Ledipasvir/Sofosbuvir fixed-dose combination once daily for 24 weeks.
-
Ledipasvir/Sofosbuvir fixed-dose combination once daily with weight-based ribavirin for 12 weeks.
-
Ledipasvir/Sofosbuvir fixed-dose combination once daily with weight-based ribavirin for 24 weeks.
-
-
Primary Endpoint: Sustained Virologic Response 12 weeks after discontinuation of therapy (SVR12), defined as HCV RNA below the lower limit of quantification.
-
Secondary Endpoints:
-
Viral kinetics during and after treatment.
-
Safety and tolerability of the treatment regimens.
-
Analysis of resistance-associated substitutions in patients with virologic failure.
-
-
Assessments:
-
HCV RNA levels measured at baseline, during treatment (weeks 1, 2, 4, 8, 12, and 24), and post-treatment (weeks 4, 12, and 24).
-
Safety assessments, including physical examinations, vital signs, and laboratory tests, at each study visit.
-
For patients experiencing virologic failure, population or deep sequencing of the HCV NS5A and NS5B regions at baseline and at the time of failure.
-
Drug-Drug Interaction Studies
Ledipasvir and sofosbuvir are substrates of P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP). Therefore, co-administration with strong inducers of P-gp (e.g., rifampin, St. John's wort) is not recommended as it may decrease the plasma concentrations of ledipasvir and sofosbuvir.[10][11] In vitro studies using human liver microsomes and hepatocytes are essential to evaluate the potential for cytochrome P450 (CYP)-mediated drug-drug interactions.
Protocol 6: In Vitro Drug-Drug Interaction Screen
-
CYP Inhibition Assay:
-
Incubate human liver microsomes with specific CYP probe substrates in the presence and absence of ledipasvir and sofosbuvir.
-
Measure the formation of the probe substrate's metabolite to determine the IC50 value for each CYP isozyme.
-
-
CYP Induction Assay:
-
Treat cryopreserved human hepatocytes with ledipasvir and sofosbuvir for 48-72 hours.
-
Measure the mRNA levels and enzymatic activity of major CYP enzymes (e.g., CYP1A2, 2B6, 3A4).
-
-
Transporter Interaction Studies:
-
Use in vitro systems (e.g., Caco-2 cells or membrane vesicles expressing specific transporters) to assess whether ledipasvir and sofosbuvir are substrates or inhibitors of key drug transporters like P-gp, BCRP, OATP1B1, and OATP1B3.
-
Caption: Potential sites of drug-drug interactions.
Conclusion
The combination of ledipasvir and sofosbuvir represents a highly effective regimen for the treatment of chronic HCV infection. The experimental designs and protocols outlined in these application notes provide a robust framework for the continued evaluation of this and other combination antiviral therapies. A thorough understanding of the antiviral activity, synergy, resistance profile, and drug-drug interaction potential is essential for the successful development and clinical application of novel antiviral agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity Screening Assay - Paired with Antiviral Assays protocol v1 [protocols.io]
- 3. Ledipasvir and Sofosbuvir for Hepatitis C Genotype 4: A Proof of Concept Phase 2a Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hcvguidelines.org [hcvguidelines.org]
- 5. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 8. researchgate.net [researchgate.net]
- 9. Treatment of Chronic Hepatitis C Genotype 3 With Ledipasvir and Sofosbuvir: An Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Ledipasvir Acetone Stock Solutions for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ledipasvir is a potent, direct-acting antiviral agent that specifically targets the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1] NS5A is a critical phosphoprotein involved in multiple stages of the HCV lifecycle, including viral RNA replication and virion assembly.[1] Due to its high potency, with EC50 values in the picomolar to nanomolar range against various HCV genotypes, ledipasvir is a valuable tool for in vitro studies of HCV replication and the development of novel antiviral therapies.[2][3]
These application notes provide a detailed protocol for the preparation of ledipasvir stock solutions for use in in vitro experiments. The focus is on using acetone as the primary solvent, with dimethyl sulfoxide (DMSO) presented as a well-documented alternative.
Physicochemical Properties of Ledipasvir
A thorough understanding of the physicochemical properties of ledipasvir is essential for the successful preparation of stock solutions.
| Property | Value |
| Molecular Formula | C₄₉H₅₄F₂N₈O₆ |
| Molecular Weight | 889.0 g/mol |
| Appearance | Crystalline solid |
| Solubility in Acetone | "Ledipasvir acetone" is a common form, suggesting solubility. A precise value is not readily available in the literature.[4][5][6][7][8] |
| Solubility in DMSO | Approximately 20 mg/mL[2]; up to 100 mg/mL has also been reported.[6] |
| Solubility in Ethanol | Approximately 30 mg/mL[2]; up to 100 mg/mL has also been reported.[6] |
| Solubility in DMF | Approximately 30 mg/mL[2] |
| Aqueous Solubility | Practically insoluble (<0.1 mg/mL) across a pH range of 3.0–7.5. Slightly soluble below pH 2.3 (1.1 mg/mL). |
| In Vitro Potency (EC₅₀) | Genotype 1a: ~31 pM; Genotype 1b: ~4 pM.[6] |
| Solid-State Stability | ≥ 4 years at -20°C.[2] |
| Aqueous Solution Stability | Not recommended for storage for more than one day.[2] |
Experimental Protocols
Materials and Equipment
-
Ledipasvir (as a crystalline solid)
-
Anhydrous acetone (ACS grade or higher)
-
Anhydrous dimethyl sulfoxide (DMSO) (cell culture grade)
-
Sterile, amber glass vials with PTFE-lined caps
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Sterile, disposable serological pipettes and pipette tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of ledipasvir in acetone.
Step 1: Calculation of Required Mass
To prepare a 10 mM stock solution, the required mass of ledipasvir can be calculated using the following formula:
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000
For example, to prepare 1 mL of a 10 mM stock solution:
Mass (mg) = 10 mM x 1 mL x 889.0 g/mol / 1000 = 8.89 mg
Step 2: Weighing Ledipasvir
-
Tare a sterile, amber glass vial on a calibrated analytical balance.
-
Carefully weigh the calculated amount of ledipasvir into the vial.
Step 3: Dissolving Ledipasvir in Acetone
-
Add the desired volume of anhydrous acetone to the vial containing the weighed ledipasvir.
-
Tightly cap the vial and vortex thoroughly for at least 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
Step 4: Storage of the Stock Solution
-
Store the 10 mM this compound stock solution in the amber glass vial at -20°C for long-term storage.
-
For short-term storage (days to weeks), the solution can be kept at 2-8°C.
-
Before each use, allow the stock solution to warm to room temperature before opening the vial to prevent condensation.
Alternative Protocol: Preparing a 10 mM Ledipasvir DMSO Stock Solution
Given the well-documented solubility of ledipasvir in DMSO, this alternative protocol is provided.
The procedure is identical to the acetone protocol, substituting anhydrous DMSO for acetone in Step 3. DMSO is a reliable solvent for achieving high-concentration stock solutions of ledipasvir.
Preparation of Working Solutions for In Vitro Experiments
Due to the low aqueous solubility of ledipasvir, it is crucial to properly dilute the stock solution into your aqueous cell culture medium or buffer.
-
Determine the final desired concentration of ledipasvir for your experiment.
-
Perform serial dilutions of the 10 mM stock solution in the same solvent (acetone or DMSO) to create an intermediate stock at a higher concentration than your final working solution.
-
Add a small volume of the intermediate stock solution to your pre-warmed cell culture medium or buffer. The final concentration of the organic solvent should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Mix the working solution thoroughly by gentle inversion or pipetting.
-
It is recommended to prepare fresh working solutions for each experiment from the frozen stock.
Signaling Pathways and Workflows
References
Application Notes and Protocols for the Analytical Characterization of Ledipasvir Acetone Purity
Introduction
Ledipasvir acetone is the acetone solvate of ledipasvir, a potent direct-acting antiviral agent against the Hepatitis C Virus (HCV).[1][2][3] It functions by inhibiting the HCV NS5A protein, which is essential for viral replication.[1][4] Ensuring the purity and stability of the active pharmaceutical ingredient (API) is a critical step in drug development and manufacturing to guarantee its safety and efficacy. This document provides detailed application notes and protocols for the key analytical techniques used to characterize the purity of this compound, intended for researchers, scientists, and drug development professionals.
High-Performance Liquid Chromatography (HPLC/UHPLC) for Purity and Impurity Determination
Reverse-phase high-performance liquid chromatography (RP-HPLC) and its advanced version, ultra-high-performance liquid chromatography (UHPLC), are the most widely used techniques for assessing the purity of ledipasvir.[5][6] These methods are capable of separating ledipasvir from its process-related impurities and degradation products, making them ideal for routine quality control and stability testing.[5]
Application
-
Purity Assay: Quantifying the amount of ledipasvir in the bulk drug substance.
-
Impurity Profiling: Detecting and quantifying known and unknown impurities.
-
Stability-Indicating Method: Separating the main component from products formed under stress conditions (forced degradation).[5][7][8]
Illustrative HPLC/UHPLC Workflow
Experimental Protocols
Protocol 1: RP-UHPLC Method for Ledipasvir Determination
This protocol is adapted from a validated method for determining ledipasvir and its degradation products.[9][10][11]
-
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system with a PDA detector.
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase or a suitable diluent like methanol.
-
Dilute the stock solution to a working concentration (e.g., 10-50 µg/mL).
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
Protocol 2: Stability-Indicating RP-HPLC Method
This protocol is designed to separate ledipasvir from potential degradation products.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a PDA detector.
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a desired concentration.
-
For analysis of dosage forms, crush tablets, dissolve the powder in a suitable solvent, sonicate, and filter to remove excipients.
-
Filter the final solution before injection.
-
Summary of HPLC Method Validation Parameters
The following table summarizes typical validation parameters for HPLC methods used in ledipasvir analysis, as per ICH guidelines.[8][9][13]
| Parameter | Typical Range/Value | Reference |
| Linearity Range | 5 - 50 µg/mL | [5][6] |
| Correlation Coefficient (R²) | > 0.998 | [8] |
| Retention Time (tR) | 3.06 - 6 min | [8][14] |
| Limit of Detection (LOD) | 0.010 - 0.22 µg/mL | [8][14] |
| Limit of Quantification (LOQ) | 0.032 - 0.65 µg/mL | [8][14] |
| Accuracy (% Recovery) | 97.2 - 102.5% | [5][8] |
| Precision (% RSD) | < 2% | [5][8] |
Forced Degradation Studies
Forced degradation, or stress testing, is essential for developing stability-indicating methods.[8] It helps identify potential degradation products that might form during storage and provides insights into the degradation pathways of the drug substance.[7][8] Ledipasvir has been shown to degrade under hydrolytic (acidic, alkaline) and oxidative conditions, while being relatively stable to heat and light.[7][9][11]
Application
-
To establish the intrinsic stability of the ledipasvir molecule.
-
To ensure the analytical method is specific and can separate the API from its degradants.[8]
-
To elucidate the structure of degradation products.[7]
Forced Degradation Workflow
Experimental Protocols for Forced Degradation
-
Acid Degradation:
-
Base Degradation:
-
Oxidative Degradation:
-
Thermal and Photolytic Degradation:
Advanced Analytical Techniques for Structural Elucidation
While HPLC is excellent for separation and quantification, other techniques are necessary for the structural confirmation of ledipasvir and the identification of its impurities and degradants.
A. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Principle: LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[5] It provides molecular weight information and fragmentation patterns, which are crucial for identifying unknown compounds.
-
Application:
-
Protocol Outline (for Degradant Identification):
-
Separate the stressed sample using a validated HPLC/UHPLC method.
-
Direct the eluent into a mass spectrometer, typically a Time-of-Flight (TOF) or Quadrupole Time-of-Flight (QTOF) analyzer for high-resolution mass data.[7][8]
-
Use a positive electrospray ionization (ESI) source.[15][16]
-
Perform tandem mass spectrometry (MS/MS) on the peaks of interest to obtain fragmentation data.
-
Propose structures for the degradants by interpreting the mass spectra and fragmentation patterns.[7]
-
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule by observing the magnetic properties of atomic nuclei. It is an inherently quantitative method.[17]
-
Application:
-
Protocol Outline (for Structural Confirmation):
-
Isolate the compound of interest (e.g., a major degradation product) using preparative HPLC.
-
Dissolve a sufficient amount of the purified compound in a deuterated solvent (e.g., Acetone-d₆, DMSO-d₆).[18]
-
Acquire ¹H and ¹³C NMR spectra.[7]
-
If necessary, perform 2D-NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity and confirm the structure.
-
Logical Relationship of Analytical Techniques
The following diagram illustrates how different analytical techniques are integrated for a comprehensive purity characterization of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. ledipasvir (acetone) — TargetMol Chemicals [targetmol.com]
- 5. ijsrtjournal.com [ijsrtjournal.com]
- 6. ijsrtjournal.com [ijsrtjournal.com]
- 7. Study on the forced degradation behaviour of ledipasvir: Identification of major degradation products using LC-QTOF-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijper.org [ijper.org]
- 9. STRESS DEGRADATION STUDIES AND DEVELOPMENT OF A VALIDATED RP-UHPLC METHOD OF LEDIPASVIR - ProQuest [proquest.com]
- 10. web.usm.my [web.usm.my]
- 11. web.usm.my [web.usm.my]
- 12. ijpsr.com [ijpsr.com]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 14. ijpsonline.com [ijpsonline.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Application of Ledipasvir Acetone in High-Throughput Screening for Antivirals
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Ledipasvir, a potent and specific inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A), serves as a critical tool in antiviral drug discovery and high-throughput screening (HTS).[1][2][3] Its acetone solvate, ledipasvir acetone, is a stable form suitable for use in in vitro assays.[4] The primary application of this compound in HTS is as a reference compound for the identification and characterization of novel anti-HCV agents, particularly those targeting the NS5A protein.[1][5]
The mechanism of action of ledipasvir involves the inhibition of NS5A, a multifunctional protein essential for HCV RNA replication and virion assembly.[1][2][3] Ledipasvir is thought to inhibit the hyperphosphorylation of NS5A, a process required for the proper functioning of the viral replication complex.[6] This targeted mechanism makes it an ideal positive control in cell-based HTS assays designed to find new NS5A inhibitors.
High-throughput screening for HCV inhibitors commonly employs human hepatoma cell lines, such as Huh-7, that harbor HCV subgenomic replicons.[6][7][8] These replicons are engineered to express a reporter gene, most commonly luciferase, whose expression level is directly proportional to the rate of viral RNA replication.[6][7] In the presence of an active antiviral compound like ledipasvir, HCV replication is inhibited, leading to a quantifiable decrease in the reporter signal. This system is highly amenable to automation and miniaturization to 96-well or 384-well formats, enabling the screening of large compound libraries.[8][9]
Key parameters for a robust HTS assay include a high signal-to-background ratio and a Z' factor of ≥ 0.5, indicating a large separation between positive and negative controls and low data variability.[9][10] Cytotoxicity of test compounds is a critical counter-screen to ensure that the observed antiviral activity is not due to a general toxic effect on the host cells.[8]
Quantitative Data Summary
The following tables summarize key quantitative data for ledipasvir and representative HTS assay parameters.
Table 1: Potency of Ledipasvir Against HCV Genotypes
| HCV Genotype | Replicon System | EC50 (pM) | Reference |
| Genotype 1a | Subgenomic Replicon | 31 | [11] |
| Genotype 1b | Subgenomic Replicon | 4 | [11] |
Table 2: Representative High-Throughput Screening Assay Parameters
| Parameter | Typical Value | Description | Reference |
| Z' Factor | ≥ 0.5 | A statistical measure of assay quality, indicating the separation between positive and negative controls. A value ≥ 0.5 is considered excellent for HTS. | [9][10] |
| Signal-to-Background (S/B) Ratio | > 10 | The ratio of the signal from the negative control (e.g., DMSO) to the positive control (e.g., a known inhibitor). A higher ratio indicates a more robust assay. | [8] |
| Cell Line | Huh-7 derived | Human hepatoma cell line highly permissive for HCV replication. | [6][7] |
| Assay Format | 96-well or 384-well | Miniaturized format suitable for automated high-throughput screening. | [8][9] |
| DMSO Tolerance | ≤ 0.5% | The maximum concentration of Dimethyl Sulfoxide (DMSO), a common solvent for compounds, that does not significantly affect cell viability or assay performance. | [9] |
Experimental Protocols
Protocol 1: High-Throughput Screening for HCV NS5A Inhibitors using a Luciferase-Based Replicon Assay
This protocol describes a cell-based HTS assay to identify inhibitors of HCV replication using a Huh-7 cell line containing a subgenomic HCV replicon with a luciferase reporter.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon with a luciferase reporter gene (e.g., genotype 1b)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and G418 (for selection)
-
This compound (as a positive control)
-
Dimethyl Sulfoxide (DMSO, vehicle control)
-
Test compound library
-
96-well or 384-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Plating:
-
Trypsinize and resuspend the HCV replicon cells in complete DMEM.
-
Seed the cells into 96-well or 384-well plates at a pre-determined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells per well).
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 18-24 hours.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds and this compound in DMSO.
-
Using an automated liquid handler, add the diluted compounds to the cell plates. The final DMSO concentration should not exceed 0.5%.
-
Include wells with DMSO only as a negative control and wells with a known concentration of this compound (e.g., 1 nM) as a positive control.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours.
-
-
Luciferase Assay:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Incubate for 5-10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence signal using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each test compound relative to the DMSO control.
-
Determine the half-maximal effective concentration (EC₅₀) for active compounds by fitting the dose-response data to a sigmoidal curve.
-
Calculate the Z' factor and S/B ratio to assess the quality of the screen.
-
Protocol 2: Cytotoxicity Assay
This protocol is essential to eliminate compounds that show apparent antiviral activity due to toxicity to the host cells.
Materials:
-
Huh-7 cells (or the same replicon cell line used in the primary screen)
-
Complete DMEM
-
Test compounds
-
96-well or 384-well clear tissue culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT reagent)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Plating:
-
Seed Huh-7 cells in 96-well or 384-well plates at the same density as in the primary HTS assay.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Addition:
-
Add serial dilutions of the test compounds to the cell plates.
-
-
Incubation:
-
Incubate the plates for the same duration as the primary HTS assay (48-72 hours).
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required by the specific reagent.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each compound concentration.
-
Determine the half-maximal cytotoxic concentration (CC₅₀) for each compound.
-
Calculate the selectivity index (SI = CC₅₀ / EC₅₀) to assess the therapeutic window of the compound.
-
Visualizations
Caption: High-Throughput Screening Workflow for HCV NS5A Inhibitors.
Caption: Mechanism of Action of Ledipasvir on HCV Replication.
References
- 1. Discovery of Potent Hepatitis C Virus NS5A Inhibitors with Dimeric Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity Screening Assay - Paired with Antiviral Assays protocol v1 [protocols.io]
- 4. WO2017072596A1 - An improved process for the preparation of ledipasvir - Google Patents [patents.google.com]
- 5. Approaches to hepatitis C treatment and cure using NS5A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 7. benchchem.com [benchchem.com]
- 8. Identification of Hepatitis C Virus NS5A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Studying Ledipasvir-NS5A Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for studying the interaction between the direct-acting antiviral agent ledipasvir and the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A). The protocols detailed below cover the essential experimental procedures, from protein preparation to binding affinity determination.
Introduction
Ledipasvir is a potent inhibitor of the HCV NS5A protein, a key component of the viral replication complex.[1][2] Understanding the molecular interactions between ledipasvir and NS5A is crucial for the development of effective antiviral therapies and for elucidating the mechanisms of drug resistance. Ledipasvir has been shown to bind directly to NS5A with high affinity, disrupting its function in viral RNA replication and virion assembly.[3][4] Resistance to ledipasvir is primarily associated with mutations in the NS5A protein that reduce the binding affinity of the drug.[3][4]
This document outlines the use of ledipasvir in conjunction with standard laboratory techniques, including the use of acetone for protein precipitation, to facilitate the study of these critical protein-drug interactions.
Data Presentation
The following tables summarize key quantitative data regarding the interaction of ledipasvir with wild-type and mutant forms of the NS5A protein.
Table 1: In Vitro Antiviral Activity of Ledipasvir against HCV Replicons
| HCV Genotype | NS5A Variant | EC50 (nM) | Fold Resistance vs. Wild-Type | Reference |
| 1a | Wild-Type | 0.031 | - | [5] |
| 1b | Wild-Type | 0.004 | - | [5] |
| 1a | Y93H | 102.9 | 3309 | [5] |
| 1b | Y93H | 5.3 | 1319 | [5] |
| 1a | Q30E | - | - | [5] |
Table 2: Binding Affinity of Ledipasvir for Recombinant NS5A Protein
| NS5A Variant | Dissociation Constant (Kd) (nM) | Method | Reference |
| Wild-Type | 58.9 ± 6.6 | Radioligand Binding Assay | [3] |
| Y93H Mutant | Undetectable | Radioligand Binding Assay | [3] |
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant HCV NS5A Protein
This protocol describes the expression of His-tagged NS5A in E. coli and its subsequent purification.
Materials:
-
pET expression vector containing the NS5A gene with a C-terminal 6xHis-tag
-
E. coli BL21(DE3) competent cells
-
Luria-Bertani (LB) broth and agar plates containing appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, 1 mg/mL lysozyme, DNase I)
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA agarose resin
-
Centrifuge and appropriate tubes
-
Sonicator
Procedure:
-
Transform the pET-NS5A plasmid into E. coli BL21(DE3) cells and select for transformants on antibiotic-containing LB agar plates.
-
Inoculate a single colony into 50 mL of LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture for 4-6 hours at 30°C.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Add the clarified supernatant to a column containing 2 mL of pre-equilibrated Ni-NTA agarose resin.
-
Incubate for 1 hour at 4°C with gentle rocking.
-
Wash the resin with 20 column volumes of Wash Buffer.
-
Elute the His-tagged NS5A protein with 5 column volumes of Elution Buffer.
-
Analyze the purified protein by SDS-PAGE and quantify the protein concentration.
Protocol 2: Acetone Precipitation of Purified NS5A Protein
This protocol is used to concentrate the purified NS5A protein and remove any interfering substances from the elution buffer.
Materials:
-
Purified NS5A protein solution
-
Ice-cold acetone (-20°C)
-
Acetone-compatible microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Place the purified NS5A protein solution in an acetone-compatible microcentrifuge tube.
-
Add four volumes of ice-cold (-20°C) acetone to the protein solution.
-
Vortex briefly and incubate the mixture at -20°C for 1 hour to allow for protein precipitation.
-
Centrifuge the sample at 13,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully decant the supernatant without disturbing the protein pellet.
-
Allow the pellet to air-dry for 10-15 minutes to remove residual acetone. Do not over-dry the pellet.
-
Resuspend the protein pellet in a minimal volume of an appropriate buffer for downstream applications (e.g., binding assay buffer).
Protocol 3: Ledipasvir-NS5A In Vitro Binding Assay (Radioligand Binding)
This protocol is adapted from Kwon et al. (2015) and describes a method to quantify the direct binding of ledipasvir to NS5A.[3]
Materials:
-
Purified and resuspended NS5A-6xHis protein
-
[³H]-labeled ledipasvir
-
Unlabeled ledipasvir
-
Ni-NTA agarose resin
-
Binding Buffer (e.g., 25 mM Tris pH 7.5, 150 mM NaCl, 0.01% NaN₃, 0.5 mM TCEP, 0.02% C12E8)
-
Wash Buffer (same as Binding Buffer)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Set up binding reactions in microcentrifuge tubes. For total binding, add a known concentration of purified NS5A-6xHis and [³H]-ledipasvir to the Binding Buffer.
-
For non-specific binding, set up parallel reactions containing NS5A-6xHis, [³H]-ledipasvir, and a 100-fold molar excess of unlabeled ledipasvir.
-
Incubate the reactions at room temperature for 1 hour.
-
Add a small volume of pre-equilibrated Ni-NTA agarose resin to each tube to capture the His-tagged NS5A and any bound radioligand.
-
Incubate for an additional 30 minutes at 4°C with gentle mixing.
-
Wash the resin three times with ice-cold Wash Buffer to remove unbound [³H]-ledipasvir.
-
After the final wash, carefully remove all supernatant and transfer the resin to a scintillation vial.
-
Add scintillation fluid to each vial and quantify the amount of protein-bound [³H]-ledipasvir using a liquid scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
To determine the dissociation constant (Kd), perform a saturation binding experiment by varying the concentration of [³H]-ledipasvir while keeping the NS5A concentration constant.
Visualizations
HCV Replication Complex Formation and Inhibition by Ledipasvir
The following diagram illustrates the central role of NS5A in the formation of the HCV replication complex and the mechanism of action of ledipasvir.
Caption: Ledipasvir directly binds to dimeric NS5A, preventing its proper function within the HCV replication complex.
Experimental Workflow for Studying Ledipasvir-NS5A Interaction
This workflow outlines the key steps for investigating the interaction between ledipasvir and NS5A.
References
- 1. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 3. Direct Binding of Ledipasvir to HCV NS5A: Mechanism of Resistance to an HCV Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Antiviral Activity and Resistance Profile Characterization of the Hepatitis C Virus NS5A Inhibitor Ledipasvir - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of Ledipasvir Acetone in Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ledipasvir, an acetone solvate, is a potent direct-acting antiviral agent against the Hepatitis C virus (HCV). It functions by inhibiting the HCV non-structural protein 5A (NS5A), a phosphoprotein essential for viral RNA replication and virion assembly.[1][2][3][4][5] Due to its poor aqueous solubility, developing a suitable formulation for oral administration in preclinical animal models is crucial for accurate pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies. These application notes provide detailed protocols for preparing a homogenous suspension of ledipasvir acetone suitable for oral gavage in rodent models.
Data Presentation
Solubility of Ledipasvir
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | ~20 mg/mL | Not explicitly cited |
| Ethanol | ~30 mg/mL | Not explicitly cited |
| Dimethylformamide (DMF) | ~30 mg/mL | Not explicitly cited |
| 1:2 solution of ethanol:PBS (pH 7.2) | ~0.33 mg/mL | Not explicitly cited |
Pharmacokinetic Parameters of Ledipasvir in Humans (for reference)
| Parameter | Value |
| Time to Maximum Concentration (Tmax) | 4 - 4.5 hours |
| Terminal Half-life (t½) | 47 hours |
Experimental Protocols
Protocol 1: Preparation of a 0.5% Methylcellulose and 0.2% Tween 80 Suspension for Oral Gavage
This protocol is a standard method for preparing a suspension of a poorly soluble compound for oral administration in rodent studies.
Materials:
-
This compound powder
-
Methylcellulose (e.g., 400 cP)
-
Tween 80 (Polysorbate 80)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Heating plate
-
Glass beaker
-
Graduated cylinders
-
Calibrated balance
-
Homogenizer (optional, but recommended)
-
Sonicator
Procedure:
-
Prepare the Vehicle:
-
Heat approximately half of the final required volume of deionized water to 60-80°C in a glass beaker on a heating plate with a magnetic stirrer.
-
Slowly add 0.5% (w/v) of methylcellulose to the heated water while stirring continuously. Continue stirring until the methylcellulose is fully dispersed. The solution will appear cloudy.
-
Remove the beaker from the heat and add the remaining volume of cold deionized water while continuing to stir.
-
Place the beaker in an ice bath or refrigerator and continue to stir until the solution becomes clear and viscous. This may take several hours or can be left overnight at 4°C.
-
Once the methylcellulose solution is clear, add 0.2% (v/v) of Tween 80 and stir until completely dissolved.[6][7]
-
-
Prepare the this compound Suspension:
-
Accurately weigh the required amount of this compound powder to achieve the desired final concentration (e.g., 1 mg/mL, 5 mg/mL).
-
Create a paste by adding a small volume of the prepared vehicle to the this compound powder in a mortar or a small beaker. Triturate the paste with a pestle or spatula to ensure the powder is thoroughly wetted.
-
Gradually add the remaining vehicle to the paste while stirring continuously to form a uniform suspension.
-
For improved homogeneity and to reduce particle size, it is recommended to use a homogenizer (e.g., Polytron) for a few minutes.
-
Following homogenization, sonicate the suspension in a water bath sonicator to further break down any agglomerates.
-
Visually inspect the suspension for uniformity. It should be a homogenous, milky suspension.
-
Store the suspension at 2-8°C and protect it from light. It is recommended to prepare the suspension fresh daily or to conduct stability studies to determine its shelf-life.
-
Protocol 2: General Protocol for Oral Gavage in Rodents
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (flexible or rigid with a ball tip)
-
Syringes (1-3 mL)
-
Animal scale
Procedure:
-
Dose Calculation:
-
Weigh each animal immediately before dosing.
-
Calculate the required volume of the this compound suspension to administer based on the animal's body weight and the desired dose in mg/kg. The typical oral gavage volume for rats should not exceed 10 mL/kg.
-
-
Administration:
-
Gently restrain the animal.
-
Measure the distance from the tip of the animal's nose to the last rib to estimate the correct length for gavage needle insertion.
-
Draw the calculated volume of the well-mixed suspension into the syringe.
-
Carefully insert the gavage needle into the esophagus and gently advance it into the stomach.
-
Slowly administer the suspension.
-
Withdraw the gavage needle and return the animal to its cage.
-
Observe the animal for any signs of distress or adverse reactions immediately after dosing and at regular intervals as required by the study protocol.
-
Mandatory Visualization
Ledipasvir Mechanism of Action: Inhibition of HCV Replication
References
- 1. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 2. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Hepatitis C virus nonstructural protein 5A - Wikipedia [en.wikipedia.org]
- 4. Hepatitis C virus (HCV) NS5A protein: role in HCV replication and resistance to interferon‐α | Semantic Scholar [semanticscholar.org]
- 5. Halting HCV Replication with NS5A Inhibitors and NS5B Polymerase Inhibitors: Effective New Treatments of HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing Ledipasvir Solubility in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when dissolving ledipasvir in aqueous solutions for experimental purposes, with a particular focus on the use of acetone as a co-solvent.
Frequently Asked Questions (FAQs)
Q1: Why is ledipasvir difficult to dissolve in aqueous solutions?
A1: Ledipasvir is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high permeability but low aqueous solubility. Its solubility is also pH-dependent, being practically insoluble in the pH range of 3.0 to 7.5 and only slightly soluble below pH 2.3.[1] This inherent low solubility in aqueous media at physiological pH presents a significant challenge for in vitro and in vivo experimental setups.
Q2: What are the recommended organic solvents for dissolving ledipasvir?
A2: Ledipasvir is soluble in several organic solvents. The table below summarizes the reported solubility in common laboratory solvents.
| Solvent | Solubility |
| Ethanol | ~30 mg/mL |
| Dimethylformamide (DMF) | ~30 mg/mL |
| Dimethyl sulfoxide (DMSO) | ~20 mg/mL |
Data sourced from publicly available product information sheets.
Q3: Can acetone be used to dissolve ledipasvir?
Q4: How do I prepare an aqueous solution of ledipasvir using an organic co-solvent like acetone?
A4: The general principle is to first dissolve the ledipasvir in a minimal amount of a water-miscible organic solvent (the "stock solution") and then dilute this stock solution with the desired aqueous buffer. This technique, known as co-solvency, is a common strategy to enhance the solubility of poorly water-soluble drugs.
Troubleshooting Guide: Dissolving Ledipasvir in Aqueous Solutions with Acetone
This guide addresses specific issues that may arise during the preparation of aqueous solutions of ledipasvir using acetone as a co-solvent.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Ledipasvir does not fully dissolve in acetone. | - Insufficient solvent volume.- Low-quality or wet acetone. | - Gradually add more acetone while vortexing or sonicating.- Use fresh, anhydrous acetone. Water contamination can reduce the solubility of hydrophobic compounds in acetone. |
| Precipitation occurs immediately upon adding the acetone stock solution to the aqueous buffer. | - The final concentration of ledipasvir exceeds its solubility limit in the acetone-water mixture.- The percentage of acetone in the final solution is too low to maintain solubility.- Rapid pH change upon dilution into the buffer. | - Decrease the final concentration of ledipasvir.- Increase the percentage of acetone in the final solution (be mindful of potential effects on your experimental system).- Add the acetone stock solution to the aqueous buffer slowly and with vigorous stirring to ensure rapid dispersion.- Consider adjusting the pH of the aqueous buffer to a more acidic range (below pH 3.0) if your experiment allows, as ledipasvir solubility is higher at lower pH.[1] |
| The solution is initially clear but forms a precipitate over time. | - The solution is supersaturated and thermodynamically unstable.- Evaporation of acetone from the solution, leading to a decrease in co-solvent concentration. | - Prepare fresh solutions immediately before use. Aqueous solutions of ledipasvir prepared with co-solvents are often not recommended for storage for more than a day.- Keep the solution container tightly sealed to prevent solvent evaporation. |
| Inconsistent results between experiments. | - Variability in the preparation of the ledipasvir solution.- Degradation of ledipasvir in the stock or final solution. | - Standardize the protocol for solution preparation, including solvent volumes, mixing speed, and temperature.- Prepare fresh stock solutions regularly and store them appropriately, protected from light and at the recommended temperature. |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Solution of Ledipasvir using Acetone as a Co-solvent
This protocol provides a general guideline. The final concentrations of ledipasvir and acetone should be optimized for your specific experimental needs.
Materials:
-
Ledipasvir powder
-
Anhydrous acetone
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline - PBS)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator
Procedure:
-
Prepare the Ledipasvir Stock Solution:
-
Weigh the desired amount of ledipasvir powder and place it in a microcentrifuge tube.
-
Add a minimal volume of anhydrous acetone to the tube. The exact volume will depend on the desired stock concentration.
-
Vortex or sonicate the mixture until the ledipasvir is completely dissolved, resulting in a clear solution.
-
-
Prepare the Final Aqueous Solution:
-
In a separate tube, prepare the desired volume of your aqueous buffer.
-
While vigorously vortexing the aqueous buffer, slowly add the required volume of the ledipasvir-acetone stock solution drop by drop.
-
Continue to vortex for a few minutes to ensure thorough mixing and prevent localized high concentrations that can lead to precipitation.
-
Visually inspect the solution for any signs of precipitation. If the solution is not clear, it may indicate that the solubility limit has been exceeded.
-
Protocol 2: Preparation of a Ledipasvir Amorphous Solid Dispersion (ASD) using Acetone
Amorphous solid dispersions (ASDs) are a formulation strategy to improve the solubility and dissolution rate of poorly soluble drugs. This is a simplified conceptual protocol based on literature.
Materials:
-
Ledipasvir
-
A suitable polymer carrier (e.g., copovidone, HPMC)
-
Acetone
-
Rotary evaporator or other solvent evaporation system
Procedure:
-
Dissolution:
-
Dissolve both ledipasvir and the chosen polymer in acetone to create a clear solution. The ratio of drug to polymer will need to be optimized.
-
-
Solvent Evaporation:
-
Remove the acetone from the solution using a rotary evaporator under reduced pressure. This process should be carefully controlled to ensure the formation of a uniform solid dispersion.
-
-
Drying and Milling:
-
The resulting solid material should be further dried under vacuum to remove any residual solvent.
-
The dried ASD can then be gently milled to obtain a powder with a uniform particle size.
-
This ASD powder can then be used for dissolution studies or other experiments where enhanced solubility is required.
Visualizations
Ledipasvir's Mechanism of Action
Ledipasvir is a direct-acting antiviral agent that targets the Hepatitis C virus (HCV) non-structural protein 5A (NS5A). NS5A is a critical component in the viral replication complex and is involved in both viral RNA replication and the assembly of new virus particles. By inhibiting NS5A, ledipasvir disrupts these essential processes, thereby halting the viral life cycle.
Caption: Mechanism of action of Ledipasvir in inhibiting HCV replication.
Experimental Workflow for Improving Drug Solubility
The process of enhancing the aqueous solubility of a poorly soluble drug like ledipasvir for experimental use typically follows a structured workflow, from initial characterization to the preparation of the final solution.
Caption: General workflow for improving the aqueous solubility of a drug.
References
Technical Support Center: Optimizing Ledipasvir Acetone for Antiviral Efficacy
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with experiments aimed at optimizing the concentration of ledipasvir acetone for maximal antiviral effect against the Hepatitis C Virus (HCV).
Frequently Asked Questions (FAQs)
Q1: What is "this compound"?
A1: this compound is a solvate form of ledipasvir, where acetone is incorporated into the crystal structure of the compound.[1][2] This form is often the active pharmaceutical ingredient (API) used in research and manufacturing.[1][3] Ledipasvir itself is a potent inhibitor of the HCV non-structural protein 5A (NS5A), which is critical for viral RNA replication and virion assembly.[3][4]
Q2: Why is the solvent concentration important for ledipasvir's antiviral activity?
A2: The concentration and choice of solvent are critical because ledipasvir is poorly soluble in aqueous solutions.[5] For in vitro antiviral assays, ledipasvir is typically dissolved in an organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to create a stock solution.[3][5] This stock solution is then diluted in cell culture media to achieve the desired final concentrations for testing. The final concentration of the organic solvent must be carefully controlled, as high concentrations can be toxic to the host cells used in the assay, potentially confounding the results.
Q3: What is the primary mechanism of action of ledipasvir?
A3: Ledipasvir inhibits the HCV NS5A protein.[4] NS5A is a phosphoprotein that plays a crucial role in the replication of the viral genome and the assembly of new virus particles.[4] By inhibiting NS5A, ledipasvir effectively halts these processes, leading to a significant reduction in viral load.[6]
Q4: How is the antiviral effect of ledipasvir quantified?
A4: The antiviral effect is typically quantified by determining the half-maximal effective concentration (EC50). The EC50 is the concentration of the drug that inhibits 50% of viral replication in vitro.[6] This is usually measured using an HCV replicon system, where a portion of the viral genome is capable of replicating autonomously within a human hepatoma cell line (e.g., Huh-7).[7][8][9]
Troubleshooting Guide
Issue: High variability in EC50 values between experiments.
-
Possible Cause 1: Inconsistent solvent concentration.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells in your assay plate, including the no-drug controls. A standard final concentration is typically ≤0.5%.[6] Prepare a dilution series of ledipasvir where the solvent concentration remains constant.
-
-
Possible Cause 2: Ledipasvir precipitation.
-
Solution: Ledipasvir is sparingly soluble in aqueous buffers.[5] When diluting the stock solution in cell culture media, precipitation can occur. Visually inspect your diluted solutions for any signs of precipitation. To improve solubility, you can first dissolve ledipasvir in ethanol and then dilute it with the aqueous buffer.[5]
-
Issue: Observed cytotoxicity at expected therapeutic concentrations.
-
Possible Cause 1: High solvent concentration.
-
Solution: The organic solvent used to dissolve ledipasvir can be toxic to the cells at high concentrations. Perform a cytotoxicity assay with the solvent alone to determine the maximum non-toxic concentration for your specific cell line.
-
-
Possible Cause 2: Impure ledipasvir sample.
-
Solution: Ensure the purity of your this compound compound. Impurities from synthesis or degradation could contribute to cytotoxicity. Use a high-purity, verified source for your experiments.
-
Issue: Lower than expected antiviral activity.
-
Possible Cause 1: Degradation of ledipasvir.
-
Solution: Store ledipasvir stock solutions at -20°C or lower to prevent degradation.[5] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
-
Possible Cause 2: Use of an inappropriate HCV genotype.
Data Presentation
Table 1: Antiviral Activity (EC50) of Ledipasvir Against Various HCV Genotypes
| HCV Genotype | EC50 (nM) |
| 1a | 0.031 |
| 1b | 0.004 |
| 2a | 0.11 - 530 |
| 2b | 0.11 - 530 |
| 3a | 0.11 - 530 |
| 4a | 0.11 - 530 |
| 5a | 0.11 - 530 |
| 6a | 0.11 - 530 |
Data sourced from Cayman Chemical product information and Selleck Chemicals.[3][5]
Table 2: Solubility of Ledipasvir in Various Solvents
| Solvent | Solubility |
| Ethanol | ~30 mg/mL |
| DMSO | ~20 mg/mL |
| Dimethylformamide (DMF) | ~30 mg/mL |
| Aqueous Buffers | Sparingly soluble |
Data sourced from Cayman Chemical product information.[5]
Experimental Protocols
Protocol: Determination of Ledipasvir EC50 using an HCV Replicon Assay
This protocol outlines a method to determine the concentration of this compound that results in a 50% reduction in HCV replication in an in vitro cell culture system.
1. Materials:
- Huh-7 cells harboring an HCV genotype 1b replicon with a luciferase reporter gene.
- This compound (high purity).
- Dimethyl sulfoxide (DMSO), cell culture grade.
- Dulbecco's Modified Eagle Medium (DMEM).
- Fetal Bovine Serum (FBS).
- Penicillin-Streptomycin solution.
- 96-well cell culture plates.
- Luciferase assay reagent.
- Luminometer.
2. Preparation of Ledipasvir Stock Solution:
- Dissolve this compound in DMSO to a stock concentration of 10 mM.
- Store the stock solution in aliquots at -20°C.
3. Cell Seeding:
- Culture the HCV replicon cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Seed the cells into 96-well plates at a density that will result in 70-80% confluency at the end of the assay.
4. Compound Dilution and Treatment:
- Prepare a serial dilution of the 10 mM ledipasvir stock solution in cell culture medium. The final DMSO concentration in all wells should not exceed 0.5%.
- Include a "no drug" control (vehicle control) containing only the medium with 0.5% DMSO.
- Remove the old medium from the cells and add the medium containing the different concentrations of ledipasvir.
5. Incubation:
- Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[6]
6. Luciferase Assay:
- After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
7. Data Analysis:
- Calculate the percentage of inhibition for each ledipasvir concentration relative to the DMSO control.
- Plot the percentage of inhibition against the log of the ledipasvir concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[10]
Mandatory Visualizations
Caption: Mechanism of action of Ledipasvir in inhibiting HCV replication.
References
- 1. Ledipasvir (acetone) - Immunomart [immunomart.com]
- 2. This compound | C52H60F2N8O7 | CID 78357793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Ledipasvir | C49H54F2N8O6 | CID 67505836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 8. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation systems for anti-HCV drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The determination of effective antiviral doses using a computer program for sigmoid dose-response curves - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying potential degradation products of ledipasvir acetone in assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying potential degradation products of ledipasvir acetone in analytical assays.
Troubleshooting Guides
Q: I am seeing an unexpected peak in my ledipasvir HPLC chromatogram. How do I determine if it's a degradation product?
A: An unexpected peak in your chromatogram can arise from various sources, including the sample matrix, contaminated solvents, or the degradation of the active pharmaceutical ingredient (API). Follow this systematic workflow to investigate the peak's identity.
Workflow for Investigating Unexpected Peaks
Caption: Troubleshooting workflow for unknown peak identification.
Frequently Asked Questions (FAQs)
Q: What are the common degradation pathways for ledipasvir?
A: Based on forced degradation studies, ledipasvir is susceptible to degradation under hydrolytic (acidic, alkaline, and neutral) and oxidative conditions.[1] It is generally found to be stable under thermal and photolytic stress.[1][2] The primary degradation pathways involve the hydrolysis of the two carbamate ester linkages and potential oxidation at various sites on the molecule.
Caption: Conceptual degradation pathways of Ledipasvir.
Q: What are the known potential degradation products of ledipasvir?
A: Several potential degradation products have been identified through forced degradation studies, primarily using LC-MS/MS for characterization.[1] The table below summarizes key degradation products observed under various stress conditions.
Table 1: Summary of Potential Ledipasvir Degradation Products
| Degradation Product ID | Stress Condition | Molecular Formula (Proposed) | Change in Mass (Da) | m/z [M+H]⁺ (Proposed) | Notes |
| Ledipasvir | - | C₄₉H₅₄F₂N₈O₆ | - | 889.4 | Parent Drug |
| DP-1 | Acid/Base Hydrolysis | C₄₄H₄₇F₂N₇O₄ | -116.07 | 773.4 | Mono-hydrolysis of one carbamate ester group. |
| DP-2 | Acid/Base Hydrolysis | C₄₃H₄₈F₂N₆O₄ | -157.06 | 732.4 | Mono-hydrolysis of the other carbamate ester group. |
| DP-3 | Acid/Base Hydrolysis | C₃₈H₄₁F₂N₅O₂ | -273.13 | 616.3 | Di-hydrolysis of both carbamate ester groups. |
| DP-4 | Oxidative | C₄₉H₅₄F₂N₈O₇ | +16.00 | 905.4 | N-oxide formation on an imidazole or other nitrogen atom. |
| DP-5 | Oxidative | C₄₉H₅₄F₂N₈O₈ | +32.00 | 921.4 | Di-N-oxide formation or other oxidative modification. |
Note: The specific structures, formulas, and m/z values are illustrative based on typical degradation patterns (hydrolysis of carbamates, N-oxidation) and should be confirmed with high-resolution mass spectrometry and reference standards.
Q: How can I prevent the degradation of ledipasvir during sample preparation and analysis?
A: To minimize artificial degradation:
-
pH Control: Maintain sample and mobile phase pH within a stable range (typically pH 3-7) to avoid acid or base-catalyzed hydrolysis.[3]
-
Temperature: Prepare samples at room temperature or below. Avoid prolonged exposure to high temperatures.
-
Light Exposure: While ledipasvir is relatively photostable, it is good practice to protect samples and standards from direct light by using amber vials.
-
Oxidizing Agents: Ensure solvents and reagents are free from peroxides and other oxidizing agents. Avoid unnecessary exposure to air for extended periods.
-
Fresh Samples: Analyze samples as soon as possible after preparation. If storage is necessary, keep them refrigerated or frozen.
Experimental Protocols
Protocol 1: Forced Degradation Study of Ledipasvir
This protocol outlines a typical procedure for inducing degradation to identify potential degradation products, as recommended by ICH guidelines.[1][4]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol or a methanol:water mixture.
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1N HCl.
-
Reflux at 70°C for 2 days.[3]
-
Cool, neutralize with an appropriate volume of 1N NaOH, and dilute to a final concentration of ~100 µg/mL with mobile phase.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1N NaOH.
-
Heat at 40°C for 1 hour.[4]
-
Cool, neutralize with an appropriate volume of 0.1N HCl, and dilute to a final concentration of ~100 µg/mL with mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 30% H₂O₂.
-
Keep at room temperature for 24 hours.
-
Dilute to a final concentration of ~100 µg/mL with mobile phase.
-
-
Thermal Degradation:
-
Keep the solid drug substance in an oven at 80°C for 48 hours.
-
Prepare a solution of ~100 µg/mL from the stressed solid.
-
-
Photolytic Degradation:
-
Expose the solid drug substance to UV light (e.g., 254 nm) for 7 days.[5]
-
Prepare a solution of ~100 µg/mL from the stressed solid.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC-UV or LC-MS method.
Protocol 2: Example Stability-Indicating HPLC-UV Method
This is a representative HPLC method for separating ledipasvir from its potential degradation products.[6][7]
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
Gradient or isocratic elution can be optimized. A starting point could be an isocratic mixture of A:B (e.g., 30:70 v/v).[2]
-
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.[7]
-
Detector Wavelength: 254 nm.[7]
-
Diluent: Methanol:Water (50:50 v/v).
System Suitability: Before analysis, ensure system suitability parameters (e.g., theoretical plates > 2000, tailing factor < 2.0 for the parent peak) are met.[8]
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. ijper.org [ijper.org]
- 4. veeprho.com [veeprho.com]
- 5. Identification and characterization of degradation products of Remdesivir using liquid chromatography/mass spectrometry - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Study on the forced degradation behaviour of ledipasvir: Identification of major degradation products using LC-QTOF-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. archives.ijper.org [archives.ijper.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Variability in Ledipasvir Acetone Solvate Experimental Results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common sources of variability in experimental results for the acetone solvate of ledipasvir. By offering detailed experimental protocols, data interpretation tables, and logical workflow diagrams, this resource aims to assist researchers in achieving consistent and reliable outcomes in their solid-state characterization of this active pharmaceutical ingredient (API).
Frequently Asked Questions (FAQs)
Q1: What is the ledipasvir acetone solvate and why is its characterization important?
A1: The this compound solvate is a crystalline form of the antiviral drug ledipasvir that incorporates acetone molecules into its crystal lattice.[1] Characterizing the specific solid-state form of an API is critical in pharmaceutical development because different forms (polymorphs, solvates, hydrates) can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability.[2] Inconsistent or variable formation of the desired solvate can impact downstream processes and the final drug product's performance. The acetone solvate of ledipasvir, sometimes referred to as Form G, has been noted for its potential in impurity purging during manufacturing.[1]
Q2: What are the key analytical techniques for characterizing the this compound solvate?
A2: The primary techniques for solid-state characterization of the this compound solvate include:
-
X-Ray Powder Diffraction (XRPD): To identify the crystalline form and assess its purity.
-
Thermogravimetric Analysis (TGA): To determine the amount of solvent (acetone) in the solvate.
-
Differential Scanning Calorimetry (DSC): To determine the desolvation temperature and melting point.
-
Dynamic Vapor Sorption (DVS): To assess the solvate's stability under varying humidity and solvent vapor pressures.
Q3: My XRPD pattern for the this compound solvate shows unexpected peaks. What could be the cause?
A3: Unexpected peaks in the XRPD pattern can arise from several sources. Refer to the XRPD troubleshooting section below for a detailed guide. Common causes include the presence of other polymorphic forms of ledipasvir, the anhydrous form, or incomplete solvate formation.
Q4: The weight loss in my TGA experiment does not match the theoretical acetone content. Why might this be?
A4: Discrepancies in TGA weight loss can be due to several factors. Consult the TGA troubleshooting guide for detailed explanations. Potential reasons include the presence of a mixed solvate, adsorbed surface solvent, or an incomplete desolvation event. The acetone content in this compound solvate (Form G) can range from approximately 3% to 7% by weight.[1]
Q5: How can I ensure I am consistently producing the desired this compound solvate?
A5: Consistent production of the this compound solvate requires careful control of the crystallization process. Key parameters to monitor and control include solvent system, temperature, cooling rate, and agitation. Seeding with known crystals of the desired form can also promote its formation.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical experimental workflows for characterizing and troubleshooting the this compound solvate.
Troubleshooting Guides
X-Ray Powder Diffraction (XRPD)
Expected Results: The this compound solvate (Form G) should exhibit a characteristic XRPD pattern with prominent peaks at approximately 7.3, 9.5, 11.3, 12.1, 14.0, 19.5, 20.4, and 26.6 degrees 2θ (± 0.1 degrees).[1]
| Observed Issue | Potential Causes | Recommended Actions |
| Additional peaks present | 1. Presence of other polymorphic forms of ledipasvir.2. Incomplete conversion to the acetone solvate, leaving starting material.3. Presence of a different solvate or a hydrate. | 1. Review crystallization conditions (solvent composition, temperature, time).2. Compare peak positions to known patterns of other ledipasvir forms.3. Use TGA/DSC to confirm the presence of other solvents or water. |
| Shifts in peak positions | 1. Sample displacement error during measurement.2. Instrument misalignment.3. Formation of a different solvate with a similar crystal lattice. | 1. Ensure proper sample preparation and mounting.2. Calibrate the diffractometer using a standard reference material.3. Analyze the sample with complementary techniques (TGA, DSC) to confirm the solvate composition. |
| Broad peaks or amorphous halo | 1. Small crystallite size.2. Presence of amorphous ledipasvir.3. Sample grinding induced amorphization. | 1. Optimize crystallization to promote crystal growth.2. Use techniques like DSC to quantify amorphous content.3. Handle samples gently and avoid excessive grinding. |
| Variations in peak intensities | 1. Preferred orientation of crystallites.2. Inconsistent sample packing. | 1. Use a sample holder that minimizes preferred orientation (e.g., a back-loading or capillary holder).2. Ensure consistent and gentle sample packing. |
Thermogravimetric Analysis (TGA)
Expected Results: A weight loss corresponding to the evaporation of acetone. The theoretical weight percentage of acetone in a ledipasvir monosolvate is approximately 6.1%. However, experimental values for Form G are reported to be between 3% and 7%.[1] The desolvation event is expected to occur before the decomposition of the ledipasvir molecule.
| Observed Issue | Potential Causes | Recommended Actions |
| Weight loss significantly lower than expected | 1. Incomplete solvate formation, with a mixture of solvate and anhydrate.2. Partial desolvation during sample handling or storage. | 1. Confirm the crystalline form with XRPD.2. Store samples in a sealed container, preferably at low temperatures, until analysis. |
| Weight loss significantly higher than expected | 1. Presence of adsorbed surface solvent.2. Formation of a higher-order solvate (e.g., di-acetone solvate). | 1. Gently dry the sample under vacuum at room temperature before TGA analysis to remove surface solvent.2. Correlate with DSC to see if multiple desolvation events are present. |
| Multiple weight loss steps | 1. Presence of a mixed solvate (e.g., with water or another solvent).2. A multi-step desolvation process.3. Desolvation followed by decomposition at a higher temperature. | 1. Use a hyphenated technique like TGA-MS to identify the evolved gases.2. Correlate the temperature of weight loss with endotherms in the DSC thermogram. |
| Weight loss overlaps with decomposition | 1. The solvate is very stable, and the desolvation temperature is close to the decomposition temperature. | 1. Use a faster heating rate to better separate the events.2. Employ modulated TGA if available. |
Differential Scanning Calorimetry (DSC)
Expected Results: An endothermic event corresponding to the desolvation of acetone, followed by the melting of the resulting anhydrous form at a higher temperature.
| Observed Issue | Potential Causes | Recommended Actions |
| Broad or multiple desolvation endotherms | 1. Heterogeneous sample with a distribution of solvate structures.2. Presence of multiple solvates or a mixed solvate.3. Overlap of desolvation with a polymorphic transition. | 1. Correlate with TGA to see if there are multiple weight loss steps.2. Use XRPD to check for the presence of multiple crystalline forms. |
| Shift in desolvation temperature | 1. Different heating rates used.2. Variations in sample packing or pan type (e.g., open vs. pierced lid). | 1. Standardize the heating rate for all experiments (e.g., 10 °C/min).2. Use consistent sample mass and pan preparation. A pierced lid is recommended to allow for solvent escape. |
| Absence of a clear melting endotherm after desolvation | 1. The desolvated form is amorphous.2. The desolvated form decomposes before melting. | 1. Run a second heating cycle on the same sample to check for a glass transition, which would confirm an amorphous state.2. Correlate with the TGA thermogram to see if the event corresponds to a weight loss due to decomposition. |
| Exothermic event observed | 1. Crystallization of an amorphous fraction.2. Polymorphic transition from a less stable to a more stable form. | 1. Correlate with XRPD analysis of the sample before and after the DSC run.2. If an amorphous fraction is suspected, a lower starting temperature in the DSC may be necessary to observe the glass transition. |
Dynamic Vapor Sorption (DVS)
Expected Results: For a stable acetone solvate, there should be minimal water uptake at low to moderate relative humidity (RH). At high RH, there might be some surface adsorption or potential for hydrate formation. When exposed to acetone vapor, the anhydrous form should show significant uptake as it converts to the solvate.
| Observed Issue | Potential Causes | Recommended Actions |
| Significant water uptake at low RH | 1. Presence of amorphous content.2. The material is hygroscopic. | 1. Quantify amorphous content using the initial water uptake.2. Perform a full sorption/desorption cycle to assess hygroscopicity. |
| Hysteresis in the water sorption/desorption isotherm | 1. The material is porous.2. Irreversible change in the material, such as hydrate formation. | 1. Analyze the shape of the hysteresis loop to understand the pore structure.2. Use XRPD to analyze the sample before and after the DVS experiment to check for phase changes. |
| Mass loss during the initial drying step | 1. The sample is a hydrate or contains adsorbed water. | 1. This initial weight loss can be used to quantify the initial water content. |
| Inconsistent acetone sorption behavior | 1. The anhydrous form used has different levels of crystallinity.2. The temperature of the experiment is affecting the solvate formation kinetics. | 1. Ensure the starting anhydrous material is well-characterized and consistent.2. Run experiments at different temperatures to understand the thermodynamics of solvate formation. |
Detailed Experimental Protocols
Preparation of this compound Solvate
This protocol is a general guideline based on publicly available information.[3] Researchers should optimize the procedure for their specific equipment and starting materials.
-
Dissolution: Dissolve ledipasvir in a suitable organic solvent (e.g., ethyl acetate) with gentle heating if necessary.
-
Solvent Exchange/Addition: Reduce the volume of the initial solvent under reduced pressure. Add an excess of acetone to the concentrated solution or residue.
-
Crystallization: Stir the acetone-rich mixture at room temperature for an extended period (e.g., 12-24 hours) to allow for complete solvate formation. Seeding with a small amount of known this compound solvate crystals can facilitate the process.
-
Isolation: Collect the crystalline solid by filtration.
-
Washing: Wash the isolated solid with a small amount of cold acetone to remove any residual impurities.
-
Drying: Dry the product under vacuum at a temperature that is high enough to remove surface solvent but low enough to prevent desolvation (e.g., 40-50 °C).
X-Ray Powder Diffraction (XRPD) Analysis
-
Sample Preparation: Gently grind a small amount of the sample to a fine powder using a mortar and pestle. Be cautious to avoid excessive grinding, which can induce amorphization or phase changes.
-
Sample Mounting: Pack the powder into the sample holder, ensuring a flat and even surface.
-
Instrument Setup: Use a diffractometer with Cu Kα radiation. Set the scan range from approximately 2 to 40 degrees 2θ. A step size of 0.02 degrees and a scan speed of 1-2 degrees/minute are typically sufficient.
-
Data Analysis: Process the raw data to remove background noise. Identify the peak positions (in degrees 2θ) and compare them to the reference pattern for this compound solvate.
Thermogravimetric Analysis (TGA)
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan (aluminum or platinum).
-
Instrument Setup: Place the pan in the TGA furnace. Heat the sample from room temperature to a temperature above the expected desolvation and decomposition points (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen purge.
-
Data Analysis: Analyze the resulting thermogram to determine the percentage weight loss associated with the desolvation of acetone.
Differential Scanning Calorimetry (DSC) Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a DSC pan (typically aluminum). Crimp a pierced lid onto the pan to allow for the escape of the evolved solvent.
-
Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell. Heat the sample from room temperature to a temperature that encompasses the desolvation and melting events (e.g., 250 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen purge.
-
Data Analysis: Analyze the DSC curve to identify the temperatures and enthalpies of any thermal events, such as desolvation (endotherm) and melting (endotherm).
Dynamic Vapor Sorption (DVS) Analysis
-
Sample Preparation: Place approximately 10-20 mg of the sample in the DVS sample pan.
-
Instrument Setup:
-
Water Sorption: Equilibrate the sample at 0% RH until a stable mass is achieved. Then, increase the RH in steps (e.g., 10% increments) up to 90% RH, followed by a decrease back to 0% RH. The temperature is typically held constant (e.g., 25 °C).
-
Acetone Sorption: If using an instrument capable of organic vapor sorption, a similar protocol can be followed using acetone vapor, typically starting with the anhydrous form of ledipasvir.
-
-
Data Analysis: Plot the change in mass versus RH to generate sorption and desorption isotherms. Analyze the isotherms for hygroscopicity, deliquescence, and the formation or loss of hydrates/solvates.
References
- 1. WO2016145269A1 - Solid state forms ledipasvir and processes for preparation of ledipasvir - Google Patents [patents.google.com]
- 2. Characterisation and evaluation of pharmaceutical solvates of Atorvastatin calcium by thermoanalytical and spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Strategies to Prevent Ledipasvir Acetone Precipitation in Media
For researchers, scientists, and drug development professionals utilizing ledipasvir acetone in their experiments, preventing its precipitation in aqueous cell culture media is crucial for obtaining accurate and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues related to the solubility of this compound.
Troubleshooting Guide
Precipitation of this compound can occur at various stages of an experiment. This guide provides a systematic approach to identifying and resolving these issues.
Issue 1: Immediate Precipitation Upon Addition to Media
| Potential Cause | Recommended Solution |
| High Final Concentration | The desired concentration of this compound may exceed its solubility limit in the aqueous medium. Ledipasvir is practically insoluble in aqueous solutions with a pH between 3.0 and 7.5.[1][2] Review the solubility data and consider lowering the final concentration if experimentally feasible. |
| "Salting Out" Effect | Rapidly adding a concentrated stock solution (e.g., in DMSO) to the aqueous media can cause a localized high concentration of the compound and the solvent, leading to immediate precipitation. To avoid this, add the stock solution dropwise to the pre-warmed media while gently vortexing or swirling. |
| Low Temperature of Media | Adding a room temperature or cold stock solution to cold media can significantly decrease the solubility of this compound. Always pre-warm the cell culture media to 37°C before adding the compound. |
| Incorrect Solvent Stock Concentration | Using an overly concentrated stock solution necessitates a very small volume transfer, which can be inaccurate and lead to poor initial dispersion. Prepare a moderately concentrated stock solution (e.g., 10-20 mM in 100% DMSO) to allow for a more accurate and dispersible dilution into the media. |
Issue 2: Precipitation Observed After a Period of Incubation (e.g., in a CO2 Incubator)
| Potential Cause | Recommended Solution |
| pH Shift in Media | The CO2 environment in an incubator can lower the pH of the media over time, which can affect the solubility of pH-sensitive compounds like ledipasvir.[1] Ensure that the medium is adequately buffered for the CO2 concentration being used. |
| Interaction with Media Components | Ledipasvir is known to be highly protein-bound.[3] In serum-free media, the absence of proteins that can bind to and solubilize the compound may lead to precipitation over time. If compatible with the experimental design, consider the use of media containing fetal bovine serum (FBS) or bovine serum albumin (BSA). |
| Compound Instability | This compound may not be stable in the aqueous environment of the cell culture media for extended periods at 37°C. It is recommended to prepare fresh media containing the compound for each experiment and to minimize the storage of diluted solutions. Aqueous solutions of ledipasvir are not recommended for storage for more than one day.[4] |
| Evaporation of Media | Evaporation from culture plates or flasks can increase the concentration of all components, including this compound, potentially exceeding its solubility limit. Ensure proper humidification in the incubator and use appropriate seals on culture vessels. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for cell culture experiments?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[4] It is soluble in DMSO at concentrations of approximately 20 mg/mL.[4] Ethanol and dimethylformamide (DMF) are also suitable solvents, with solubilities around 30 mg/mL.[4] For cell culture applications, it is crucial to use a high-purity, anhydrous grade of DMSO to ensure the compound fully dissolves and to minimize solvent-induced cytotoxicity.
Q2: What is the maximum recommended final concentration of DMSO in the cell culture media?
A2: To avoid cellular toxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v), with many protocols recommending 0.1% or lower. The specific tolerance to DMSO can be cell-line dependent, so it is advisable to run a vehicle control (media with the same final DMSO concentration without the drug) to assess any potential effects of the solvent on your experimental outcomes.
Q3: How does the presence of serum in the media affect the solubility of this compound?
A3: The presence of serum, such as Fetal Bovine Serum (FBS), can significantly enhance the solubility of hydrophobic compounds like ledipasvir. Serum contains proteins, most notably albumin, which can bind to hydrophobic drugs and act as a carrier, keeping them in solution. Ledipasvir is known to be highly protein-bound.[3] Therefore, using serum-containing media is a viable strategy to prevent precipitation.
Q4: Can I filter-sterilize my media after adding this compound to remove any precipitate?
A4: While you can filter the media to remove visible precipitate, this action will also remove the precipitated (and potentially some of the solubilized) compound, leading to an unknown and lower final concentration of the active drug in your experiment. It is always better to address the root cause of the precipitation rather than trying to remove it after it has formed.
Q5: How should I store my this compound stock solution?
A5: this compound as a crystalline solid should be stored at -20°C for long-term stability (≥4 years).[4] Once dissolved in an organic solvent like DMSO, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound or introduce moisture, leading to precipitation. These aliquots should be stored at -20°C or -80°C.
Data Presentation
The following tables provide a summary of the solubility of ledipasvir in various solvents and an estimation of its solubility in common cell culture media.
Table 1: Solubility of Ledipasvir in Common Solvents
| Solvent | Approximate Solubility (mg/mL) | Molar Concentration (mM)* | Reference |
| DMSO | 20 | 22.5 | [4] |
| Ethanol | 30 | 33.7 | [4] |
| Dimethylformamide (DMF) | 30 | 33.7 | [4] |
| 1:2 Ethanol:PBS (pH 7.2) | 0.33 | 0.37 | [4] |
| Aqueous Buffers (pH 3.0-7.5) | Practically Insoluble | - | [1] |
*Calculated based on a molecular weight of 889.0 g/mol for ledipasvir.
Table 2: Estimated Solubility of this compound in Cell Culture Media
| Media | Serum Content | Estimated Maximum Soluble Concentration (µM) | Notes |
| DMEM | 0% (Serum-Free) | < 1 | Highly likely to precipitate at higher concentrations due to low aqueous solubility. |
| DMEM | 10% FBS | 10 - 50 | Serum proteins aid in solubilization. Empirical testing is recommended. |
| RPMI-1640 | 0% (Serum-Free) | < 1 | Similar to DMEM, precipitation is expected at low micromolar concentrations. |
| RPMI-1640 | 10% FBS | 10 - 50 | The presence of FBS is expected to significantly increase solubility. |
Disclaimer: The data in Table 2 are estimations based on the known hydrophobic nature of ledipasvir and the general effects of serum on drug solubility. The actual solubility should be determined empirically for your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 947.09 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette and sterile tips
Procedure:
-
Aseptically weigh out 9.47 mg of this compound powder and transfer it to a sterile, amber microcentrifuge tube.
-
Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C can be used to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the 10 mM stock solution into single-use, sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Procedure for Diluting this compound into Cell Culture Media
Objective: To prepare a final concentration of 10 µM this compound in cell culture media from a 10 mM stock solution, minimizing the risk of precipitation.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile conical tubes or microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes and sterile tips
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm the required volume of complete cell culture medium to 37°C in a water bath or incubator.
-
Intermediate Dilution (Crucial Step): a. In a sterile tube, pipette a small volume of the pre-warmed medium (e.g., 198 µL). b. Add 2 µL of the 10 mM stock solution to the medium. This creates a 1:100 dilution, resulting in a 100 µM intermediate solution. c. Mix thoroughly by gentle vortexing or by pipetting up and down.
-
Final Dilution: a. In a separate sterile tube containing the larger volume of pre-warmed media (e.g., 900 µL for a final volume of 1 mL), add 100 µL of the 100 µM intermediate solution. b. Mix immediately and thoroughly by gentle vortexing or inversion.
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells. The final DMSO concentration in this example is 0.1%.
Visualizations
Caption: A generalized workflow for the preparation and dilution of this compound for cell culture experiments.
Caption: A flowchart outlining the logical steps to troubleshoot the precipitation of this compound in cell culture media.
References
impact of pH on ledipasvir acetone activity and stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the activity and stability of ledipasvir acetone.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the solubility of this compound?
A1: The solubility of ledipasvir is highly dependent on pH. It is an acidic compound with low aqueous solubility. Ledipasvir is practically insoluble in a pH range of 3.0 to 7.5, while its solubility increases in acidic conditions, being slightly soluble below pH 2.3.[1] This is a critical factor to consider in experimental design, especially for in vitro assays and formulation development.
Q2: What is the impact of pH on the stability of this compound in solution?
A2: this compound is susceptible to degradation under both acidic and alkaline conditions. Forced degradation studies have shown that ledipasvir degrades in hydrolytic conditions (acid, base, and neutral) and under oxidative stress.[2][3][4] However, it has been found to be relatively stable under thermal and photolytic stress.[2][3]
Q3: Can changes in pH affect the antiviral activity of ledipasvir?
A3: The primary way pH is known to affect ledipasvir's efficacy is by altering its solubility, which in turn affects its concentration and absorption.[1] A decrease in solubility at higher pH values can lead to lower bioavailability of the drug. While direct studies on the impact of pH on the binding affinity of ledipasvir to the HCV NS5A protein across a wide pH range are not extensively available, it is known that ledipasvir binds with high affinity to recombinant NS5A at pH 8.0.[2][5] This suggests that the protein-drug interaction can occur at a slightly alkaline pH, but the predominant factor influencing its overall activity in a biological system is its pH-dependent solubility.
Q4: Are there any known degradation products of ledipasvir under different pH conditions?
A4: Yes, forced degradation studies have identified several degradation products of ledipasvir under acidic, alkaline, and oxidative stress conditions. One study identified eight novel degradation products.[2] The characterization of these products was performed using techniques like LC-QTOF-MS/MS and NMR.[2]
Troubleshooting Guides
Issue 1: Inconsistent results in in-vitro antiviral assays.
-
Possible Cause: Variation in the pH of the cell culture medium.
-
Troubleshooting Steps:
-
Monitor and control pH: Regularly measure the pH of your cell culture medium throughout the experiment. Ensure that the pH remains within the optimal range for both the cells and the stability of ledipasvir.
-
Use buffered solutions: Employ a robust buffering system in your media to minimize pH fluctuations.
-
Prepare fresh solutions: Prepare fresh stock solutions of this compound for each experiment to avoid degradation due to storage in solutions with suboptimal pH.
-
Issue 2: Low or variable recovery of ledipasvir during sample analysis.
-
Possible Cause: Precipitation of ledipasvir due to pH changes during sample preparation or storage.
-
Troubleshooting Steps:
-
Maintain acidic conditions: Ensure that the pH of all solvents and buffers used for extraction and dilution is maintained in the acidic range (ideally below pH 3.0) to ensure ledipasvir remains in solution.
-
Solubility check: Before analysis, visually inspect samples for any precipitation. If precipitation is observed, consider adjusting the pH of the sample diluent.
-
Optimize storage conditions: If samples need to be stored, ensure they are in a buffered solution at a pH that maintains ledipasvir solubility and stability.
-
Quantitative Data Summary
Table 1: pH-Dependent Solubility of Ledipasvir
| pH Range | Solubility Description |
| < 2.3 | Slightly soluble |
| 3.0 - 7.5 | Practically insoluble |
Table 2: Summary of Ledipasvir Stability under Forced Degradation Conditions
| Stress Condition | Observation |
| Acidic Hydrolysis (e.g., 0.1 N HCl) | Degradation observed |
| Alkaline Hydrolysis (e.g., 0.1 N NaOH) | Degradation observed |
| Neutral Hydrolysis | Degradation observed |
| Oxidative (e.g., H₂O₂) | Degradation observed |
| Thermal | Stable |
| Photolytic | Stable |
Experimental Protocols
Protocol 1: Determination of Ledipasvir Stability under Forced Hydrolytic Conditions
This protocol is a generalized procedure based on common methodologies found in the literature for forced degradation studies.[4][7]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO).
-
Acidic Degradation:
-
Add a known volume of the stock solution to a solution of 0.1 N Hydrochloric Acid (HCl).
-
Incubate the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw aliquots, neutralize with a suitable base (e.g., 0.1 N Sodium Hydroxide), and dilute with mobile phase to a suitable concentration for analysis.
-
-
Alkaline Degradation:
-
Add a known volume of the stock solution to a solution of 0.1 N Sodium Hydroxide (NaOH).
-
Incubate the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw aliquots, neutralize with a suitable acid (e.g., 0.1 N Hydrochloric Acid), and dilute with mobile phase.
-
-
Neutral Degradation:
-
Add a known volume of the stock solution to purified water.
-
Incubate the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw aliquots and dilute with mobile phase.
-
-
Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Quantify the remaining ledipasvir and any degradation products by comparing peak areas to a standard of known concentration.
-
Protocol 2: In Vitro Antiviral Activity Assay
This protocol outlines a general procedure for assessing the antiviral activity of ledipasvir in a cell-based replicon system.
-
Cell Culture: Culture Huh-7 cells harboring an HCV replicon in a suitable growth medium supplemented with fetal bovine serum and antibiotics.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions in the cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
-
Assay Procedure:
-
Seed the replicon-containing cells in 96-well plates.
-
After cell attachment, replace the medium with the medium containing the serially diluted ledipasvir.
-
Include appropriate controls (e.g., vehicle control, positive control with a known inhibitor).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
-
Quantification of HCV Replication:
-
Measure the level of HCV replication, typically by quantifying the activity of a reporter gene (e.g., luciferase) integrated into the replicon or by quantifying HCV RNA levels using RT-qPCR.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of HCV replication for each concentration of ledipasvir compared to the vehicle control.
-
Determine the 50% effective concentration (EC₅₀) by fitting the dose-response data to a sigmoidal curve.
-
Visualizations
Caption: Mechanism of action of ledipasvir in inhibiting HCV replication.
Caption: Workflow for this compound stability testing.
Caption: Logical relationship of pH's impact on ledipasvir.
References
- 1. Ledipasvir/Sofosbuvir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Binding of Ledipasvir to HCV NS5A: Mechanism of Resistance to an HCV Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijper.org [ijper.org]
- 4. web.usm.my [web.usm.my]
- 5. researchgate.net [researchgate.net]
- 6. An evaluation of ledipasvir + sofosbuvir for the treatment of chronic Hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsonline.com [ijpsonline.com]
minimizing off-target effects of ledipasvir acetone in cellular assays
This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the off-target effects of ledipasvir acetone in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ledipasvir?
A1: Ledipasvir is a direct-acting antiviral agent that potently inhibits the Hepatitis C Virus (HCV) NS5A protein.[1][2][3] NS5A is a critical phosphoprotein involved in viral RNA replication and the assembly of new virus particles.[1][3][4] By binding directly to NS5A, ledipasvir disrupts its function, leading to a significant reduction in viral replication.[3][4][5] It is often used in combination with sofosbuvir, an NS5B polymerase inhibitor, to create a synergistic antiviral effect.[3][6]
Q2: What are "off-target" effects and why are they a concern in cellular assays?
Q3: What are the known off-target activities of ledipasvir?
A3: While highly selective for its target, ledipasvir has been reported to have potential off-target activities, particularly at concentrations higher than those required for antiviral efficacy.[8] Published data suggests two primary off-target interactions:
-
Inhibition of Drug Efflux Pumps: Ledipasvir can inhibit P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which are cellular transporters involved in drug efflux.[8]
-
Modulation of Host Cell Signaling: There is evidence that ledipasvir may interfere with host cell signaling, specifically the JAK-STAT pathway, by potentially blocking STAT1 phosphorylation and activating the STAT3 pathway.[8][9]
Q4: At what concentrations are the on-target and potential off-target effects of ledipasvir observed?
A4: The on-target antiviral activity of ledipasvir occurs at very low concentrations. Its 50% effective concentration (EC50) against HCV replicons is in the picomolar (pM) to low nanomolar (nM) range.[5][8] Off-target effects are more likely to be observed at concentrations significantly higher than this therapeutic window.[8] It is critical for researchers to determine the 50% cytotoxic concentration (CC50) in their specific cell line to establish a safe and effective experimental concentration range.[8]
Quantitative Data Summary
The following tables summarize the effective and cytotoxic concentrations of ledipasvir to help guide experimental design.
Table 1: Antiviral Activity (EC50) of Ledipasvir Against HCV Genotypes
| HCV Genotype | Isolate | EC50 Value |
|---|---|---|
| Genotype 1a | H77 | 31 pM[5][10] |
| Genotype 1b | Con-1 | 4 pM[5][10] |
| Genotype 2a | JFH-1 (L31) | 21 nM[5] |
| Genotype 2a | J6 (M31) | 249 nM[5] |
| Genotype 3a | JFH/3a-NS5A | 141 nM[10] |
| Genotype 4a | 0.11 nM[5] | |
| Genotype 5a | 1.1 nM[5] |
| Genotype 6a | | 0.39 nM[5] |
Table 2: Recommended Concentration Ranges for Cellular Assays
| Effect Type | Concentration Range | Rationale |
|---|---|---|
| On-Target | 10-100x EC50 (pM to low nM) | Sufficient to achieve potent inhibition of HCV NS5A while minimizing off-target risk.[8] |
| Potential Off-Target | High nM to µM range | Concentrations significantly above the EC50 increase the risk of engaging unintended cellular targets.[8] |
| Cytotoxicity | Cell-line dependent (Determine CC50) | The concentration at which the compound induces cell death; experiments should be conducted well below this value. |
Troubleshooting Guide
Problem: My experimental results are showing unexpected phenotypic changes in non-HCV expressing control cells.
-
Possible Cause: This strongly suggests an off-target effect, as the primary target (HCV NS5A) is not present.
-
Troubleshooting Steps:
-
Verify Concentration: Ensure the ledipasvir concentration used is the lowest effective concentration required for your on-target experiments.
-
Determine Cytotoxicity: Perform a cell viability assay (e.g., MTT assay) to determine the CC50 of ledipasvir in your specific cell line and ensure you are working well below this concentration.
-
Investigate Known Off-Targets: Use an appropriate assay, such as a Western blot for phosphorylated STAT1 and STAT3, to determine if ledipasvir is modulating the JAK-STAT pathway in your cells.[8]
-
Problem: I am observing changes in the expression of host cell genes/proteins that are unrelated to the HCV life cycle.
-
Possible Cause: Ledipasvir may be modulating host cell signaling pathways.[8]
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: If using an HCV replicon system, confirm that ledipasvir is engaging with NS5A. A Cellular Thermal Shift Assay (CETSA) can be used for this purpose.[8]
-
Profile Off-Target Pathways: Based on literature, investigate potential off-target pathways. For ledipasvir, this includes checking for inhibition of P-gp/BCRP transporters or modulation of STAT signaling.[8]
-
Use Controls: Include a "no virus" control treated with the same concentration of ledipasvir to differentiate between antiviral effects and off-target cellular effects.
-
Problem: My results are inconsistent or not reproducible.
-
Possible Cause: Inconsistency can arise from compound stability, solubility issues, or variable engagement with off-target pathways.
-
Troubleshooting Steps:
-
Check Compound Solubility: this compound is typically dissolved in DMSO.[9] Ensure the stock solution is properly prepared and that the final concentration of DMSO in the cell culture medium is low (<0.1%) and consistent across all wells.
-
Titrate the Compound: Perform a dose-response curve for both on-target activity (e.g., inhibition of HCV replication) and cytotoxicity to identify a reliable experimental window.
-
Standardize Cell Conditions: Ensure cell density, passage number, and growth conditions are consistent, as these can influence susceptibility to both on-target and off-target effects.
-
Visual Guides and Workflows
Caption: Ledipasvir's on-target mechanism of action.
References
- 1. Ledipasvir - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. What is Ledipasvir used for? [synapse.patsnap.com]
- 4. Direct Binding of Ledipasvir to HCV NS5A: Mechanism of Resistance to an HCV Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Antiviral Activity and Resistance Profile Characterization of the Hepatitis C Virus NS5A Inhibitor Ledipasvir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ledipasvir/sofosbuvir - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Ledipasvir Resistance in HCV Replicon Models
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding ledipasvir resistance in Hepatitis C Virus (HCV) replicon models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of resistance to ledipasvir in HCV?
A1: The primary mechanism of resistance to ledipasvir involves the selection of specific amino acid substitutions in the N-terminal domain of the NS5A protein. These mutations, often referred to as resistance-associated substitutions (RASs), can reduce the binding affinity of ledipasvir to its target, thereby decreasing the drug's antiviral activity. The most common and clinically significant RASs are found at positions 28, 30, 31, and 93 of the NS5A protein.
Q2: Which specific NS5A mutations confer the highest levels of resistance to ledipasvir?
A2: The level of resistance conferred by an NS5A mutation can vary by HCV genotype. However, substitutions at position Y93 (e.g., Y93H/N) in genotype 1a and 1b are known to cause high-level resistance to ledipasvir, often resulting in a greater than 100-fold or even 1000-fold decrease in susceptibility. Combinations of RASs, such as Q30R and Y93H, can lead to even higher levels of resistance.
Q3: Can resistance to ledipasvir be overcome by combining it with other direct-acting antivirals (DAAs)?
A3: Yes, combining ledipasvir with other DAAs that have different mechanisms of action is a primary strategy to overcome resistance. Ledipasvir is co-formulated with the NS5B polymerase inhibitor sofosbuvir. This combination is effective because sofosbuvir has a high barrier to resistance and is active against replicons containing ledipasvir-associated RASs. The combination of an NS5A inhibitor with an NS3/4A protease inhibitor and/or an NS5B polymerase inhibitor can suppress the emergence of resistant variants.
Q4: What is the fitness cost of ledipasvir resistance mutations?
A4: Many NS5A RASs can reduce the replication capacity, or "fitness," of the HCV replicon in the absence of the drug. For example, the highly resistant Y93H mutation has been shown to impair the replication of HCV replicons in cell culture. This reduced fitness may explain why wild-type virus often outcompetes resistant variants when drug pressure is removed. However, some RASs may have a minimal impact on viral fitness.
Troubleshooting Guide for Experiments
Problem 1: My HCV replicon cells are showing high EC50 values for ledipasvir, suggesting pre-existing resistance.
-
Possible Cause 1: The parental cell line or virus strain used to establish the replicon system may have contained pre-existing NS5A RASs at a low frequency.
-
Troubleshooting Step: Sequence the NS5A region of your baseline replicon population to check for known RASs. It is crucial to perform baseline sequencing before initiating resistance selection studies.
-
Possible Cause 2: Cross-contamination from other resistant replicon cell lines in the laboratory.
-
Troubleshooting Step: Ensure strict aseptic techniques. If possible, use dedicated incubators and biosafety cabinets for highly resistant cell lines. Regularly test your cell bank for contaminants.
Problem 2: I am unable to select for high-level resistant colonies after prolonged incubation with ledipasvir.
-
Possible Cause 1: The initial drug concentration may be too high, leading to cytotoxicity or complete inhibition of all replication, preventing the emergence of any resistant mutants.
-
Troubleshooting Step: Start selection with a lower concentration of ledipasvir, typically around the EC50 or EC90 value for the wild-type replicon. Gradually increase the drug concentration in a stepwise manner as colonies begin to emerge.
-
Possible Cause 2: The specific HCV genotype or sub-genomic replicon being used has a high genetic barrier to developing ledipasvir resistance.
-
Troubleshooting Step: Consult literature to confirm the expected resistance profile for your specific replicon. Consider using a replicon known to readily develop resistance (e.g., genotype 1a or 1b) as a positive control for your selection process.
Problem 3: Sequencing results from resistant colonies show a mix of wild-type and mutant sequences.
-
Possible Cause: The selected colony is not purely clonal. It may consist of a mixed population of cells containing different replicon variants.
-
Troubleshooting Step: Perform single-cell cloning by limiting dilution to isolate a pure population of cells harboring a single replicon variant. After expanding the single-cell clone, re-sequence the NS5A region to confirm the presence of a single, homogenous mutation.
Quantitative Data on Ledipasvir Resistance
The following table summarizes the fold-change in EC50 values for ledipasvir against HCV genotype 1a replicons containing common NS5A resistance-associated substitutions.
| NS5A Substitution | Amino Acid Change | Fold-Change in EC50 vs. Wild-Type | Reference |
| Q30H/R | Glutamine to Histidine/Arginine | 58x to 741x | |
| L31M/V | Leucine to Methionine/Valine | 12x to 294x | |
| Y93H/N | Tyrosine to Histidine/Asparagine | 277x to >25,000x | |
| Q30R + Y93H | Combination | >60,000x |
Note: EC50 values can vary depending on the specific replicon system and assay conditions used.
Experimental Protocols
1. HCV Replicon Assay (Determining EC50 Values)
-
Objective: To measure the concentration of an antiviral compound required to inhibit HCV RNA replication by 50%.
-
Methodology:
-
Cell Plating: Seed Huh-7 cells harboring the HCV replicon in 96-well plates at a predetermined density (e.g., 5,000 to 10,000 cells/well) and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution series of ledipasvir acetone in cell culture medium. Include a "no-drug" control (vehicle, e.g., 0.5% DMSO) and a "no-cell" control for background.
-
Treatment: Remove the old medium from the cells and add the medium containing the serially diluted compound.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.
-
Quantification of Replication: Lyse the cells and quantify the level of replicon RNA using a luciferase reporter assay (if the replicon contains a luciferase gene) or by RT-qPCR targeting a specific region of the HCV genome.
-
Data Analysis: Normalize the reporter signal (e.g., luciferase activity) to the no-drug control. Plot the normalized values against the logarithm of the drug concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.
-
2. Resistance Selection in Cell Culture
-
Objective: To select for and isolate HCV replicon variants with reduced susceptibility to ledipasvir.
-
Methodology:
-
Initial Plating: Plate a high number of HCV replicon cells in a large-format culture vessel (e.g., T-75 flask).
-
Drug Application: Add ledipasvir to the culture medium at a concentration approximately 2x to 10x the wild-type EC50 value.
-
Monitoring and Maintenance: Maintain the culture for several weeks, changing the medium with fresh drug every 3-4 days. Monitor the cells for the emergence of resistant colonies.
-
Dose Escalation (Optional): Once robust colonies appear, the cells can be expanded and subjected to higher concentrations of ledipasvir to select for higher-level resistance.
-
Isolation of Resistant Clones: Isolate individual resistant colonies using cloning cylinders or by limiting dilution.
-
Characterization: Expand the isolated clones and characterize their phenotype (confirm EC50 shift) and genotype (sequence the NS5A region).
-
Visualizations
Caption: Workflow for selection and characterization of ledipasvir-resistant HCV replicons.
Caption: Mechanism of ledipasvir resistance and combination therapy strategy.
Validation & Comparative
A Comparative Efficacy Analysis of Ledipasvir Acetone and Other NS5A Inhibitors in Hepatitis C Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of ledipasvir, a potent inhibitor of the Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A), against other prominent NS5A inhibitors. This analysis focuses on in-vitro potency, resistance profiles, and the underlying molecular mechanisms, presenting experimental data to support the comparisons.
Introduction to NS5A Inhibitors
Non-Structural Protein 5A (NS5A) is a crucial phosphoprotein essential for the replication and assembly of the Hepatitis C virus.[1][2] NS5A inhibitors are a class of direct-acting antivirals (DAAs) that target this protein, disrupting the HCV life cycle at multiple stages.[1][2] These inhibitors have become a cornerstone of modern HCV treatment regimens, offering high cure rates and a favorable safety profile.[2] This guide will delve into a comparative analysis of ledipasvir with other key NS5A inhibitors such as daclatasvir, ombitasvir, elbasvir, velpatasvir, and pibrentasvir. While the user specified "ledipasvir acetone," it is important to note that this compound is a solvated form of the active drug, ledipasvir. The efficacy data presented herein pertains to the active moiety, ledipasvir.
Mechanism of Action of NS5A Inhibitors
The precise mechanism of action of NS5A inhibitors is multifaceted and not yet fully elucidated.[1] However, it is understood that they bind to the N-terminal domain I of the NS5A protein.[1] This binding event is thought to interfere with two critical stages of the HCV lifecycle:
-
Viral RNA Replication: NS5A plays a pivotal role in the formation of the membranous web, a specialized intracellular structure that serves as the site for HCV RNA replication.[1] NS5A inhibitors are believed to disrupt the function of NS5A within this replication complex, thereby inhibiting the synthesis of new viral RNA.[1]
-
Virion Assembly: NS5A is also involved in the assembly of new virus particles.[1] By binding to NS5A, these inhibitors are thought to impair its ability to participate in the intricate process of packaging the viral genome and forming new, infectious virions.[1]
The following diagram illustrates the central role of the NS5A protein in the HCV replication complex and the inhibitory action of NS5A inhibitors.
References
Validation of Ledipasvir Acetone's Antiviral Activity in Primary Human Hepatocytes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiviral activity of ledipasvir acetone against Hepatitis C Virus (HCV) in the gold-standard in vitro model: primary human hepatocytes. For a comprehensive evaluation, its performance is compared with other key direct-acting antivirals (DAAs), namely daclatasvir and sofosbuvir. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key processes to aid in the understanding and strategic planning of antiviral drug development.
Executive Summary
Ledipasvir, a potent inhibitor of the HCV NS5A protein, demonstrates picomolar efficacy in replicon systems, highlighting its significant antiviral potential. While direct head-to-head comparative studies in primary human hepatocytes are limited, the available data suggests high potency. This guide consolidates data from various sources to offer a comparative perspective on the efficacy of this compound alongside daclatasvir (another NS5A inhibitor) and sofosbuvir (an NS5B polymerase inhibitor). The comparison focuses on antiviral potency (EC50) and provides context with cytotoxicity data where available. The methodologies presented herein are foundational for the in vitro assessment of anti-HCV compounds in a physiologically relevant setting.
Comparative Antiviral Potency
The following table summarizes the 50% effective concentration (EC50) values for ledipasvir, daclatasvir, and sofosbuvir against HCV. It is important to note that most of the available data comes from studies using HCV replicon systems, which are a valuable tool for initial screening but do not fully recapitulate the entire viral lifecycle in the context of a primary, non-cancerous cell. Data from primary human hepatocyte (PHH) systems is included where available.
| Antiviral Agent | Target | HCV Genotype | System | EC50 | Reference |
| This compound | NS5A | Genotype 1a | Replicon | 0.031 nM | [1] |
| Genotype 1b | Replicon | 0.004 nM | [1] | ||
| Genotype 4 | Replicon | 0.39 nM | [1] | ||
| Daclatasvir | NS5A | Genotype 1b | Replicon | 0.009 nM | [2] |
| Genotype 3a | Replicon | 0.120 - 0.870 nM | [3] | ||
| Sofosbuvir | NS5B Polymerase | Genotype 1b | Replicon | 40 nM | [4] |
| Genotype 2a | Replicon | 32 nM | [5] | ||
| Genotype 4 | Replicon | 130 nM | [5] |
Note: Lower EC50 values indicate higher antiviral potency. The data presented is for the active form of the drugs. This compound is the prodrug of ledipasvir.
Mechanism of Action: A Visualized Pathway
The primary antiviral mechanism of ledipasvir and daclatasvir involves the inhibition of the HCV nonstructural protein 5A (NS5A). NS5A is a critical component of the HCV replication complex and is involved in both viral RNA replication and the assembly of new virus particles. By binding to NS5A, these inhibitors disrupt its function, leading to a potent suppression of viral replication. Sofosbuvir, on the other hand, is a nucleotide analog that, after conversion to its active triphosphate form within the hepatocyte, is incorporated into the growing HCV RNA chain by the NS5B RNA-dependent RNA polymerase. This incorporation leads to chain termination, thus halting viral replication.
References
- 1. Ledipasvir and Sofosbuvir for Hepatitis C Genotype 4: A Proof of Concept Phase 2a Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vitro activity of daclatasvir on hepatitis C virus genotype 3 NS5A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An evaluation of ledipasvir + sofosbuvir for the treatment of chronic Hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of HCV NS5A Resistance: A Comparative Guide to Ledipasvir's Cross-Resistance Profile
For researchers, scientists, and drug development professionals, understanding the nuances of antiviral resistance is paramount in the ongoing battle against Hepatitis C Virus (HCV). This guide provides an objective comparison of the cross-resistance profile of Ledipasvir, a potent NS5A inhibitor, with other drugs in its class. By presenting key experimental data, detailed methodologies, and visual representations of resistance pathways, this document aims to be a critical resource for the scientific community.
The emergence of resistance-associated substitutions (RASs) in the HCV NS5A protein is a significant clinical challenge that can compromise the efficacy of direct-acting antiviral (DAA) therapies. Ledipasvir, a cornerstone of several HCV treatment regimens, is not immune to this phenomenon. This guide delves into the specifics of Ledipasvir's resistance profile and provides a comparative analysis with other prominent NS5A inhibitors, including Daclatasvir, Ombitasvir, Elbasvir, Velpatasvir, and the newer generation Pibrentasvir.
Quantitative Analysis of Cross-Resistance
The in vitro antiviral activity of NS5A inhibitors is commonly quantified by the half-maximal effective concentration (EC50), which represents the concentration of a drug that inhibits 50% of viral replication. The development of resistance is measured by the fold change in EC50 for a mutant virus compared to the wild-type virus. The following tables summarize the fold-change in EC50 values for Ledipasvir and other NS5A inhibitors against a panel of common NS5A RASs in HCV genotype 1a and 1b.
Table 1: Cross-Resistance of NS5A Inhibitors in HCV Genotype 1a
| NS5A RAS | Ledipasvir | Daclatasvir | Ombitasvir | Elbasvir | Velpatasvir | Pibrentasvir |
| M28T | >100 | >100 | >100 | 15 | 61 | <2 |
| Q30H/R | >100 | >1000 | >1000 | 6-16 | >100 | <2 |
| L31M/V | >100 | >1000 | <5 | 10-61 | >100 | <2 |
| H58D | >100 | >100 | >100 | 6 | >100 | <2 |
| Y93H/N | >1000 | >5000 | >30,000 | 220-929 | >500 | <10 |
Data compiled from multiple in vitro studies. Fold-change values are approximate and can vary between specific assays and replicon systems.
Table 2: Cross-Resistance of NS5A Inhibitors in HCV Genotype 1b
| NS5A RAS | Ledipasvir | Daclatasvir | Ombitasvir | Elbasvir | Velpatasvir | Pibrentasvir |
| L28M | <5 | <5 | <5 | 2 | <5 | <2 |
| L31V/M | >100 | >100 | <5 | 1-4 | >100 | <2 |
| Y93H | >1000 | >1000 | >1000 | 17 | >100 | <2 |
Data compiled from multiple in vitro studies. Fold-change values are approximate and can vary between specific assays and replicon systems.
The data clearly indicates that first-generation NS5A inhibitors, including Ledipasvir, Daclatasvir, and Ombitasvir, share significant cross-resistance, particularly against RASs at positions 30, 31, and 93 in genotype 1a. These substitutions can lead to high-level resistance, often exceeding a 100-fold increase in EC50. Elbasvir and Velpatasvir show a somewhat improved profile against certain RASs but are still significantly impacted by others, such as Y93H/N. In contrast, the next-generation inhibitor Pibrentasvir demonstrates potent activity against a broad range of single and combination RASs that confer high-level resistance to the earlier generation inhibitors.
Experimental Protocols
The determination of EC50 values and cross-resistance profiles relies on robust in vitro experimental systems. The most common method is the HCV replicon assay.
HCV Replicon-Based EC50 Determination Protocol
This protocol outlines the key steps for assessing the antiviral activity of NS5A inhibitors using a stable HCV replicon cell line that expresses a reporter gene (e.g., luciferase).
-
Cell Culture and Seeding:
-
Maintain a human hepatoma cell line (e.g., Huh-7) that stably harbors an HCV subgenomic replicon (genotype 1a or 1b) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and a selection antibiotic (e.g., G418).
-
The day before the assay, seed the cells into 96-well plates at an appropriate density to ensure they are in the exponential growth phase during the experiment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the test compound (e.g., Ledipasvir acetone) and comparator drugs in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the compounds in cell culture medium to achieve a range of final concentrations. The final DMSO concentration should be kept constant and non-toxic (typically ≤0.5%).
-
Remove the growth medium from the seeded cells and add the medium containing the diluted compounds. Include appropriate controls: vehicle (DMSO) only and no-drug controls.
-
-
Incubation:
-
Incubate the plates for a period of 48 to 72 hours at 37°C in a humidified incubator with 5% CO2 to allow for HCV replication and the antiviral effect of the compounds to manifest.
-
-
Quantification of HCV Replication:
-
After incubation, lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase) using a luminometer according to the manufacturer's instructions. The luminescence signal is directly proportional to the level of HCV RNA replication.
-
-
Cytotoxicity Assay (Optional but Recommended):
-
In parallel, perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) with the same compounds and cell line to determine the concentration that causes a 50% reduction in cell viability (CC50). This helps to ensure that the observed antiviral effect is not due to toxicity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of HCV replication for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using a non-linear regression analysis.
-
The EC50 value is determined as the concentration of the compound that produces a 50% reduction in the reporter signal.
-
The fold-change in resistance for a mutant replicon is calculated by dividing the EC50 value for the mutant by the EC50 value for the wild-type replicon.
-
Visualizing Experimental Workflows and Resistance Patterns
To further clarify the experimental process and the complex relationships in cross-resistance, the following diagrams are provided.
Synergistic Antiviral Effects of Ledipasvir Acetone in Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and clinical performance of ledipasvir acetone, a potent inhibitor of the Hepatitis C Virus (HCV) NS5A protein, when used in combination with other antiviral compounds. The data presented herein, collated from key experimental and clinical studies, is intended to inform research and development efforts in the field of antiviral therapeutics. Ledipasvir, in its acetone solvate form, is a cornerstone of modern HCV treatment, primarily due to its synergistic interactions with other direct-acting antivirals (DAAs), leading to enhanced efficacy and a high barrier to resistance.
Executive Summary
Ledipasvir is a direct-acting antiviral agent that targets the HCV non-structural protein 5A (NS5A), a phosphoprotein essential for viral RNA replication and virion assembly.[1] While efficacious as a monotherapy in preclinical models, its true therapeutic potential is realized in combination with other DAAs that target different stages of the HCV lifecycle. The most notable and widely studied combination is with sofosbuvir, a nucleotide analog inhibitor of the NS5B RNA-dependent RNA polymerase. This combination has been shown to have additive to synergistic effects in vitro and has demonstrated high sustained virologic response (SVR) rates in clinical trials for patients with HCV genotype 1, 4, 5, and 6 infections.[1][2][3] This guide will delve into the quantitative data supporting these synergistic effects, detail the experimental methodologies used to assess them, and visualize the underlying viral pathways and experimental workflows.
Data Presentation: In Vitro Efficacy and Synergy
The synergistic, additive, or antagonistic effects of drug combinations can be quantitatively assessed using the Combination Index (CI), calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
The following tables summarize the in vitro antiviral activity of ledipasvir and its combination partners against HCV.
| Table 1: In Vitro Antiviral Activity of Ledipasvir Monotherapy against Various HCV Genotypes | |
| HCV Genotype | EC50 (nM) |
| Genotype 1a | 0.031 |
| Genotype 1b | 0.004 |
| Genotype 4a | 0.39 |
| Genotype 4d | 0.29 |
| Genotype 5a | 0.15 |
| Genotype 6a | 0.11 - 1.1 |
| EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. |
| Table 2: In Vitro Antiviral Activity of Sofosbuvir Monotherapy against Various HCV Genotypes | |
| HCV Genotype | EC50 (nM) |
| Genotype 1b | 40 |
| Genotype 2a | 50 |
| Genotype 3a | 200 |
| Genotype 4a | 40 |
| Data presented as representative values from in vitro studies. |
| Table 3: Clinical Efficacy of Ledipasvir/Sofosbuvir Combination Therapy (Harvoni®) | |
| Patient Population | Sustained Virologic Response (SVR12) Rate |
| Treatment-Naïve HCV Genotype 1 | 97-99%[3] |
| Treatment-Experienced HCV Genotype 1 | 94-99%[1] |
| HCV Genotype 4 | 95%[6] |
| HIV/HCV Co-infected | 98%[1] |
| SVR12 is defined as undetectable HCV RNA 12 weeks after completion of therapy. |
Experimental Protocols
The primary in vitro method for determining the antiviral efficacy and synergistic interactions of compounds against HCV is the HCV replicon assay .
HCV Replicon Luciferase Assay for Drug Synergy
Objective: To determine the 50% effective concentration (EC50) of ledipasvir and a combination drug, alone and in combination, and to calculate the Combination Index (CI) to assess for synergy.
Materials:
-
Huh-7 cells harboring an HCV replicon expressing a luciferase reporter gene.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and G418 for selection.
-
This compound and other antiviral compounds (e.g., sofosbuvir, protease inhibitors) dissolved in dimethyl sulfoxide (DMSO).
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
-
Synergy analysis software (e.g., CompuSyn, MacSynergy II).
Procedure:
-
Cell Seeding: Seed Huh-7 HCV replicon cells in 96-well plates at a density that will result in 50-80% confluency at the time of assay. Incubate for 24 hours.
-
Drug Preparation:
-
Prepare stock solutions of each drug in DMSO.
-
Create serial dilutions of each drug individually.
-
For combination testing, prepare a matrix of drug concentrations at a fixed ratio (e.g., based on the ratio of their individual EC50 values).
-
-
Drug Treatment: Remove the cell culture medium and add fresh medium containing the drug dilutions (single agents and combinations). Ensure the final DMSO concentration is below a cytotoxic level (typically <0.5%). Include vehicle-only controls.
-
Incubation: Incubate the plates for 48-72 hours to allow for HCV replication and drug activity.
-
Luciferase Assay:
-
Remove the medium and lyse the cells.
-
Add the luciferase assay substrate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase readings to the vehicle-only controls.
-
Calculate the EC50 values for each drug alone and for the combination using a dose-response curve fitting model.
-
Input the dose-response data into a synergy analysis software to calculate the Combination Index (CI) at different effect levels (e.g., EC50, EC75, EC90).
-
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: HCV Replication Cycle and Drug Targets
Caption: HCV Replicon Assay Workflow for Synergy
Ledipasvir Combinations Beyond HCV Monoinfection
While the primary application of ledipasvir is in the treatment of HCV, emerging evidence suggests potential activity against other viruses, particularly in combination with sofosbuvir.
-
Hepatitis B Virus (HBV): A Phase 2 study investigating ledipasvir/sofosbuvir in patients with HBV monoinfection showed that the combination resulted in a modest reduction in Hepatitis B surface antigen (HBsAg).[7] This suggests a potential, albeit less potent, antiviral activity against HBV that warrants further investigation.
-
HIV/HCV Co-infection: Clinical trials have demonstrated that the ledipasvir/sofosbuvir combination is highly effective in treating HCV in patients co-infected with HIV, achieving SVR rates comparable to those in HCV monoinfected individuals.[1][8] This is a critical finding, as HIV/HCV co-infection is common and historically has been more challenging to treat.
Conclusion
The synergistic interaction between this compound and other direct-acting antivirals, most notably sofosbuvir, has revolutionized the treatment of chronic Hepatitis C. By targeting two distinct and essential components of the viral replication machinery, this combination therapy achieves high rates of viral clearance, minimizes the development of resistance, and offers a well-tolerated, simplified treatment regimen. The experimental data, primarily from HCV replicon assays, and the extensive clinical evidence underscore the power of synergistic drug combinations in antiviral therapy. Further research into the potential applications of ledipasvir-based combinations against other viral pathogens, such as HBV, may open new avenues for broad-spectrum antiviral strategies. This guide serves as a foundational resource for researchers and drug developers seeking to build upon the success of ledipasvir and advance the next generation of antiviral therapies.
References
- 1. Combination ledipasvir-sofosbuvir for the treatment of chronic hepatitis C virus infection: a review and clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment of Chronic Hepatitis C Genotype 3 With Ledipasvir and Sofosbuvir: An Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ledipasvir and sofosbuvir for untreated HCV genotype 1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ombitasvir/Paritaprevir/Ritonavir and Dasabuvir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ledipasvir and Sofosbuvir for Hepatitis C Genotype 4: A Proof of Concept Phase 2a Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Phase 2 open label study of ledipasvir/sofosbuvir for 12 weeks in subjects with hepatitis B virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sofosbuvir and Ledipasvir for HIV/HCV Co-infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of Ledipasvir for the NS5A Protein: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the specificity of ledipasvir for the Hepatitis C Virus (HCV) Nonstructural Protein 5A (NS5A). It offers a comparative overview of ledipasvir's performance against other NS5A inhibitors, supported by quantitative experimental data. Detailed methodologies for key experiments are provided to facilitate replication and further investigation.
Introduction to Ledipasvir and the NS5A Target
Ledipasvir is a potent, direct-acting antiviral (DAA) agent developed by Gilead Sciences for the treatment of chronic HCV infection.[1] It is a key component of the fixed-dose combination tablet Harvoni, which also includes the NS5B polymerase inhibitor sofosbuvir.[2] Ledipasvir's therapeutic efficacy stems from its high specificity for the HCV NS5A protein.[1][3]
NS5A is a multifunctional phosphoprotein essential for the HCV life cycle, playing critical roles in both viral RNA replication and the assembly of new virus particles.[4][5] It does not possess any known enzymatic activity but functions as a crucial organizer of the viral replication complex by interacting with various viral and host cell factors.[4] By targeting NS5A, ledipasvir disrupts these vital processes, leading to a rapid decline in HCV RNA levels.[6]
Mechanism of Action: High-Affinity and Specific Binding
Ledipasvir exerts its antiviral effect through direct and specific binding to the NS5A protein.[7][8] This interaction has been demonstrated to be of high affinity, with studies on recombinant, full-length NS5A showing that ledipasvir binding is saturable with a dissociation constant (Kd) in the low nanomolar range.[7] This direct binding is thought to lock the NS5A protein into a conformation that is unfavorable for its functions in RNA replication and virion assembly.[9]
The specificity of ledipasvir for NS5A is further evidenced by the nature of viral resistance. Mutations that confer resistance to ledipasvir are located within the NS5A protein, and these mutations lead to a diminished binding affinity of the drug for the mutant NS5A protein.[7][8] For instance, the Y93H mutation in NS5A, a known resistance-associated substitution (RAS), results in a significant reduction in ledipasvir's binding affinity.[7]
Comparative Analysis of NS5A Inhibitors
Ledipasvir belongs to a class of several potent NS5A inhibitors. This section provides a comparative analysis of ledipasvir with other key alternatives, including daclatasvir, velpatasvir, elbasvir, pibrentasvir, and ombitasvir. The comparison focuses on their in vitro potency against different HCV genotypes and their susceptibility to common resistance-associated substitutions.
In Vitro Potency (EC50)
The half-maximal effective concentration (EC50) is a measure of a drug's potency in inhibiting viral replication in vitro. The following tables summarize the EC50 values of ledipasvir and other NS5A inhibitors against various HCV genotypes.
| NS5A Inhibitor | Genotype 1a (EC50, nM) | Genotype 1b (EC50, nM) | Genotype 2a (EC50, nM) | Genotype 3a (EC50, nM) | Genotype 4a (EC50, nM) | Genotype 5a (EC50, nM) | Genotype 6a (EC50, nM) |
| Ledipasvir | 0.031[10] | 0.004[10] | 16-21[10] | 168[10] | 0.39[10] | 0.15[10] | 0.11-1.1[10] |
| Daclatasvir | 0.050[11] | 0.009[11] | 0.005-60 (GT2)[12] | - | 0.06[13] | - | - |
| Velpatasvir | - | - | - | - | - | - | - |
| Elbasvir | 0.004[14] | 0.003[14] | 0.003[14] | 0.12 (EC90)[14] | 0.0002[15] | - | - |
| Pibrentasvir | 0.0014-0.005 (across GT1-6)[16] | 0.0014-0.005 (across GT1-6)[16] | 0.0014-0.005 (across GT1-6)[16] | 0.0014-0.005 (across GT1-6)[16] | 0.0014-0.005 (across GT1-6)[16] | 0.0014-0.005 (across GT1-6)[16] | 0.0014-0.005 (across GT1-6)[16] |
| Ombitasvir | - | - | - | - | - | - | - |
Binding Affinity (Kd)
The dissociation constant (Kd) is a direct measure of the binding affinity between a drug and its target. A lower Kd value indicates a higher binding affinity.
| NS5A Inhibitor | Target | Binding Affinity (Kd, nM) |
| Ledipasvir | Recombinant NS5A-6HIS | 58.9 ± 6.6[7] |
| Daclatasvir | NS5A Domain 1 | 8 ± 3[4] |
Note: Data for other NS5A inhibitors were not as readily available in the initial search.
Impact of Resistance-Associated Substitutions (RASs)
The efficacy of NS5A inhibitors can be compromised by the presence of RASs. The following table shows the fold change in EC50 values for ledipasvir and other inhibitors in the presence of common RASs in HCV genotype 1a.
| RAS (GT 1a) | Ledipasvir (Fold Change in EC50) | Daclatasvir (Fold Change in EC50) | Elbasvir (Fold Change in EC50) | Velpatasvir (Fold Change in EC50) | Pibrentasvir (Fold Change in EC50) |
| M28T | 61[17] | >1,000 | 11 | 2.5 | <2 |
| Q30H/R | >100[17] | >10,000 | 1,400 | >1,000 | <2 |
| L31M/V | >1,000 | >10,000 | 1,100 | >1,000 | 2-5 |
| Y93H/N | >1,000 | >10,000 | 3,000 | >1,000 | 2-5 |
Data compiled from multiple in vitro studies.[8] Fold change is relative to the wild-type virus.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to validate the specificity and potency of NS5A inhibitors.
HCV Replicon Assay
This cell-based assay is fundamental for determining the antiviral activity (EC50) of compounds against HCV replication.
Principle: A subgenomic or full-length HCV RNA molecule (replicon), capable of autonomous replication within a human hepatoma cell line (e.g., Huh-7), is utilized.[1] These replicons often contain a reporter gene, such as luciferase, to allow for the quantification of viral replication.[1]
Methodology:
-
Cell Culture: Huh-7 cells are cultured in a suitable medium (e.g., DMEM with 10% FBS and penicillin-streptomycin).[18]
-
Transfection: The HCV replicon RNA is transfected into the Huh-7 cells.[1]
-
Plating: Transfected cells are seeded into multi-well plates.[1]
-
Compound Addition: The NS5A inhibitor to be tested is added to the wells at various concentrations.[1]
-
Incubation: The plates are incubated for a defined period, typically 72 hours, to allow for viral replication and the effect of the inhibitor to manifest.[1]
-
Quantification of Replication: The level of replicon replication is measured by quantifying the reporter gene activity (e.g., luciferase assay) or by measuring viral RNA levels using RT-qPCR.[1]
-
Cytotoxicity Assessment: A parallel assay (e.g., MTT or alamarBlue) is performed to assess the cytotoxicity of the compound (CC50).[1][19]
-
Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of viral replication against the logarithm of the drug concentration and fitting the data to a dose-response curve.[8]
Radioligand Binding Assay
This in vitro assay directly measures the binding affinity (Kd) of a radiolabeled compound to its target protein.
Principle: A radiolabeled version of the drug (e.g., tritium-labeled ledipasvir, ³H-LDV) is incubated with the purified target protein (e.g., recombinant NS5A). The amount of radioligand bound to the protein is then quantified.[7]
Methodology:
-
Protein Purification: Recombinant, full-length NS5A with a purification tag (e.g., 6xHis-tag) is expressed and purified.[7]
-
Binding Reaction: The purified NS5A-6HIS is incubated with varying concentrations of ³H-LDV. To determine non-specific binding, a parallel set of reactions is performed in the presence of a high concentration of unlabeled ledipasvir.[7]
-
Separation of Bound and Free Ligand: The protein-ligand complexes are separated from the unbound radioligand. One method involves using Ni-NTA-agarose beads to capture the His-tagged NS5A.[7]
-
Washing: The beads are washed to remove any non-specifically bound radioligand.[7]
-
Elution: The NS5A-³H-LDV complexes are eluted from the beads.[7]
-
Quantification: The amount of eluted ³H-LDV is quantified using liquid scintillation counting.[7]
-
Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding. The data is then fitted to a single-site binding model to determine the Kd and Bmax (maximum specific binding).[7]
Resistance Selection and Phenotypic Analysis
These studies are crucial for identifying the amino acid substitutions that confer resistance to an antiviral drug and for quantifying the degree of resistance.
Methodology:
-
Selection of Resistant Replicons: HCV replicon cells are cultured in the presence of a fixed concentration of the NS5A inhibitor (typically 10- to 100-fold the EC50).[18][20]
-
Colony Formation: Over several weeks, replicon cells that have acquired mutations conferring resistance to the drug will survive and form colonies.[18]
-
Isolation and Expansion: Individual resistant colonies are isolated and expanded to create homogeneous cell lines.[18]
-
Genotypic Analysis: Total RNA is extracted from the resistant cell lines. The NS5A region of the HCV genome is amplified by RT-PCR and sequenced to identify the amino acid substitutions (RASs) compared to the wild-type sequence.[4]
-
Phenotypic Analysis: The identified RASs are introduced into a wild-type replicon using site-directed mutagenesis. The EC50 of the NS5A inhibitor against these mutant replicons is then determined using the HCV replicon assay to quantify the fold-change in resistance compared to the wild-type replicon.[4][21]
Visualizations
HCV NS5A Signaling Pathway and Ledipasvir's Mechanism of Action
Caption: Ledipasvir binds to the NS5A dimer, disrupting viral RNA replication and virion assembly.
Experimental Workflow for Determining Ledipasvir's Specificity
Caption: Workflow for validating Ledipasvir's specificity via binding and activity assays.
Conclusion
The data presented in this guide unequivocally validates the high specificity of ledipasvir for the HCV NS5A protein. Its mechanism of action, characterized by high-affinity direct binding, translates to potent antiviral activity in the picomolar to low nanomolar range against susceptible HCV genotypes. While ledipasvir is a highly effective therapeutic agent, the emergence of resistance-associated substitutions that reduce its binding affinity underscores the importance of continued research and development of next-generation NS5A inhibitors with improved resistance profiles, such as pibrentasvir. The experimental protocols detailed herein provide a robust framework for the ongoing evaluation and comparison of these critical antiviral compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. An evaluation of ledipasvir + sofosbuvir for the treatment of chronic Hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 4. Potent hepatitis C inhibitors bind directly to NS5A and reduce its affinity for RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Direct Binding of Ledipasvir to HCV NS5A: Mechanism of Resistance to an HCV Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 10. In Vitro Antiviral Activity and Resistance Profile Characterization of the Hepatitis C Virus NS5A Inhibitor Ledipasvir - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Characterization of NS5A polymorphisms and their impact on response rates in patients with HCV genotype 2 treated with daclatasvir-based regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Studies of the symmetric binding mode of daclatasvir and analogs using a new homology model of HCV NS5A GT-4a - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Antiviral Activity and Resistance Analysis of NS3/4A Protease Inhibitor Grazoprevir and NS5A Inhibitor Elbasvir in Hepatitis C Virus GT4 Replicons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro Antiviral Activity and Resistance Profile of the Next-Generation Hepatitis C Virus NS5A Inhibitor Pibrentasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. natap.org [natap.org]
- 18. Identification of Hepatitis C Virus NS5A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of Potent Hepatitis C Virus NS5A Inhibitors with Dimeric Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. hcvguidelines.org [hcvguidelines.org]
assessing the cytotoxicity of ledipasvir acetone in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic effects of ledipasvir acetone in different cell lines based on available experimental data. Ledipasvir, a potent inhibitor of the hepatitis C virus (HCV) nonstructural protein 5A (NS5A), is a cornerstone of modern antiviral therapy.[1][2][3][4] Understanding its cytotoxic profile is crucial for evaluating its safety and potential for repurposing in other therapeutic areas. This compound is the active ingredient in the formulated drug.[3]
Quantitative Cytotoxicity Data
Direct comparative studies on the cytotoxicity of this compound across a broad range of cancer and non-cancer cell lines are limited in publicly available literature. The majority of cytotoxicity data for ledipasvir comes from in vitro studies using HCV replicon systems, which are typically derived from human hepatoma cell lines such as Huh-7.
A 2025 study designed a nanosystem for the targeted delivery of ledipasvir to HepG2 liver cancer cells, indicating that the cytotoxicity of free ledipasvir was evaluated in this cell line.[5] However, the specific 50% cytotoxic concentration (CC50) value was not detailed in the study's abstract. In the context of antiviral activity against HCV, ledipasvir has been shown to have low cellular toxicity.[4]
The following table summarizes the available quantitative data on the cytotoxicity of ledipasvir.
| Compound | Cell Line | Assay | CC50 (µM) | Reference |
| Ledipasvir | HCV Replicon Cell Lines | Not Specified | ≥ 10 | [4] |
It is important to note that acetone, the solvent, can exhibit cytotoxicity at higher concentrations. Studies have shown that acetone at concentrations of 0.1% and 0.5% had little to no toxicity in MCF-7, RAW-264.7, and HUVEC cell lines.[6]
Experimental Protocols
To assess the cytotoxicity of this compound, a standardized cell viability assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Protocol: MTT Assay for Cytotoxicity of this compound
1. Cell Seeding:
-
Culture the desired cell lines (e.g., HepG2, Huh-7, A549, MCF-7) in appropriate complete growth medium.
-
Trypsinize and count the cells, then seed them into a 96-well plate at a predetermined optimal density.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[1]
2. Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve a range of final concentrations.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different drug concentrations to the respective wells.
-
Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-cell control" (medium only).[1]
3. Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[1]
4. MTT Assay:
-
After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 4 hours in the dark at 37°C in a 5% CO2 incubator.
-
Add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete solubilization.
5. Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Subtract the absorbance of the "no-cell control" from all other readings.
-
Normalize the data by expressing the absorbance of the drug-treated wells as a percentage of the "vehicle control".
-
Plot the percentage of cell viability against the drug concentration and use a non-linear regression model to calculate the CC50 value, which is the concentration of the drug that reduces cell viability by 50%.[1]
Visualizations
Experimental Workflow
Caption: Workflow for assessing the cytotoxicity of this compound.
Mechanism of Action
While the cytotoxic effects of ledipasvir are not its primary therapeutic mechanism, its mode of action as an antiviral agent is well-defined. Ledipasvir targets and inhibits the HCV NS5A protein, which is essential for viral RNA replication and the assembly of new virus particles.[2]
Caption: Ledipasvir's mechanism of action via NS5A inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. In Vitro Antiviral Activity and Resistance Profile Characterization of the Hepatitis C Virus NS5A Inhibitor Ledipasvir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSH/pH-Responsive Chitosan-PLA Hybrid Nanosystems for Targeted Ledipasvir Delivery to HepG2 Cells: Controlled Release, Improved Selectivity, DNA Interaction, Electrochemical and Stopped-Flow Kinetics Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
In Vivo Efficacy of Ledipasvir Acetone in Animal Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of ledipasvir, a potent NS5A inhibitor, against other anti-Hepatitis C Virus (HCV) agents in established animal models. The data presented is derived from preclinical studies and is intended to inform further research and drug development efforts. While the common formulation for clinical use is ledipasvir, "ledipasvir acetone" refers to a specific solvate form that may be used during the manufacturing process. The in vivo efficacy data is attributed to the active moiety, ledipasvir.
Comparative Efficacy of Ledipasvir in Humanized Mouse Models
Data from a key study by Bobardt et al. (2021) in humanized MUP-uPA-SCID/Beige mice provides a direct comparison of ledipasvir's in vivo antiviral activity against another NS5A inhibitor, velpatasvir, and two cyclophilin inhibitors, CRV431 and alisporivir.[1][2][3] These mice, engrafted with human hepatocytes, support HCV replication and are a valuable tool for preclinical evaluation of anti-HCV therapies.[4][5][6]
The following table summarizes the observed reduction in HCV RNA levels for different genotypes after treatment with ledipasvir and its comparators.
| Treatment Group | HCV Genotype | Animal Model | Duration of Treatment | Observed Efficacy (HCV RNA Reduction) | Reference |
| Ledipasvir | 1a, 2a, 3a, 4a | MUP-uPA-SCID/Beige Humanized Mice | Single Administration | Efficient suppression of ongoing HCV replication.[1][2][3] | Bobardt et al., 2021 |
| Velpatasvir | 1a, 2a, 3a, 4a | MUP-uPA-SCID/Beige Humanized Mice | Single Administration | Efficient suppression of ongoing HCV replication.[1][2][3] | Bobardt et al., 2021 |
| CRV431 | 1a, 2a, 3a, 4a | MUP-uPA-SCID/Beige Humanized Mice | Single Administration | Efficient suppression of ongoing HCV replication.[1][2][3] | Bobardt et al., 2021 |
| Alisporivir | 1a, 2a, 3a, 4a | MUP-uPA-SCID/Beige Humanized Mice | Single Administration | Efficient suppression of ongoing HCV replication.[1][2][3] | Bobardt et al., 2021 |
| Ledipasvir + CRV431 | 1a, 2a, 3a, 4a | MUP-uPA-SCID/Beige Humanized Mice | Single Administration | Additive antiviral inhibition, more profound for GT2a and GT3a.[1][2][3] | Bobardt et al., 2021 |
| Ledipasvir + Alisporivir | 1a, 2a, 3a, 4a | MUP-uPA-SCID/Beige Humanized Mice | Single Administration | Additive antiviral inhibition, more profound for GT2a and GT3a.[1][2][3] | Bobardt et al., 2021 |
Experimental Protocols
The following is a detailed methodology for the in vivo validation of ledipasvir's efficacy as described in the study by Bobardt et al. (2021).[1][2][3]
Animal Model
-
Model: MUP-uPA-SCID/Beige mice.[4]
-
Description: These mice feature a urokinase-type plasminogen activator (uPA) transgene under the control of the major urinary protein (MUP) promoter, leading to liver damage. This facilitates the engraftment and repopulation of the mouse liver with transplanted human hepatocytes. The SCID/Beige background results in a compromised immune system, preventing the rejection of the human cells.
Human Hepatocyte Transplantation and HCV Infection
-
Hepatocyte Source: Cryopreserved primary human hepatocytes.
-
Transplantation: Human hepatocytes are transplanted into the MUP-uPA-SCID/Beige mice.
-
Engraftment Confirmation: Successful engraftment is confirmed by measuring human albumin levels in the mouse serum.
-
HCV Inoculation: Mice with stable human hepatocyte engraftment are intravenously inoculated with HCV of various genotypes (1a, 2a, 3a, or 4a).
-
Viral Load Monitoring: HCV RNA levels in the serum are monitored regularly using quantitative reverse transcription polymerase chain reaction (qRT-PCR) to establish a baseline infection.
Drug Administration and Efficacy Assessment
-
Drug Formulation: Ledipasvir and other antiviral agents are formulated for oral administration.
-
Dosing: A single oral dose of the antiviral agent is administered to the HCV-infected mice.
-
Efficacy Measurement: The primary endpoint for efficacy is the reduction in serum HCV RNA levels post-treatment compared to the baseline. Viral loads are quantified by qRT-PCR at multiple time points after drug administration.
Visualizing a Preclinical In Vivo Efficacy Study
The following diagram illustrates the typical workflow for an in vivo study evaluating the efficacy of an antiviral agent like ledipasvir in a humanized mouse model.
Mechanism of Action: Ledipasvir Signaling Pathway
Ledipasvir is a direct-acting antiviral that targets the HCV non-structural protein 5A (NS5A). NS5A is a crucial phosphoprotein involved in multiple stages of the viral life cycle, including RNA replication and the assembly of new virus particles. By binding to NS5A, ledipasvir disrupts its function, thereby inhibiting viral replication.
The diagram below illustrates the inhibitory action of ledipasvir on the HCV replication complex.
References
- 1. The combination of the NS5A and cyclophilin inhibitors results in an additive anti-HCV inhibition in humanized mice without development of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The combination of the NS5A and cyclophilin inhibitors results in an additive anti-HCV inhibition in humanized mice without development of resistance | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Chimeric mouse model for the infection of hepatitis B and C viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Humanized Mouse Models for the Study of Hepatitis C and Host Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal Models to Study Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of Different Ledipasvir Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of various ledipasvir formulations, supported by experimental data. The information is intended to assist researchers and drug development professionals in understanding the performance of different ledipasvir delivery systems.
Pharmacokinetic Data Summary
The pharmacokinetic parameters of ledipasvir can vary based on its formulation, which influences its dissolution and absorption characteristics. Below is a summary of key pharmacokinetic data from studies comparing the standard fixed-dose combination tablet with novel orodispersible formulations.
| Pharmacokinetic Parameter | Ledipasvir Formulation | Value | Reference |
| Cmax (ng/mL) | Fixed-Dose Combination Tablet | 323 | [1] |
| Orodispersible Tablet (ODT) | Increased vs. Reference | [2] | |
| Orodispersible Film (ODF) | Increased vs. Reference | [2] | |
| Tmax (h) | Fixed-Dose Combination Tablet | 4.0 - 4.5 | [3][4] |
| Orodispersible Tablet (ODT) | Decreased vs. Reference | [2] | |
| Orodispersible Film (ODF) | Decreased vs. Reference | [2] | |
| AUC0-∞ (ng·h/mL) | Fixed-Dose Combination Tablet | 7290 (steady-state) | [1] |
| Orodispersible Tablet (ODT) | Increased by 10.6% vs. Reference | [2] | |
| Orodispersible Film (ODF) | Increased by 15.5% vs. Reference | [2] | |
| Half-life (t1/2) (h) | Fixed-Dose Combination Tablet | 47 | [3][4] |
| Protein Binding | Ledipasvir | >99.8% | [5] |
Experimental Protocols
The pharmacokinetic data presented are typically generated from single-dose, open-label, randomized, crossover studies in healthy subjects.[6] The following outlines a general methodology for such a study.
Bioanalytical Methodology for Quantification
The concentration of ledipasvir in human plasma is determined using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[6]
-
Sample Preparation:
-
Whole blood samples are collected in tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma is separated by centrifugation.
-
Proteins in the plasma samples are precipitated using a solvent like acetonitrile.[6]
-
An internal standard, such as a stable isotope-labeled version of ledipasvir, is added to the samples to ensure accuracy and precision.[6]
-
-
Chromatographic Separation:
-
The prepared samples are injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.
-
Separation is achieved using a reversed-phase column (e.g., C18).[6]
-
A mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution (e.g., water with 0.1% formic acid) is used to elute the compounds.[6]
-
-
Mass Spectrometric Detection:
-
A tandem mass spectrometer is used for the detection and quantification of ledipasvir and the internal standard.
-
The instrument is typically operated in the positive ion mode using multiple reaction monitoring (MRM) to ensure selectivity and sensitivity.
-
Visualizations
Ledipasvir Mechanism of Action: NS5A Inhibition
Ledipasvir is a direct-acting antiviral agent that targets the hepatitis C virus (HCV) NS5A protein. NS5A is a critical component of the HCV replication complex and is involved in both viral RNA replication and virion assembly. Ledipasvir inhibits the function of NS5A, leading to a disruption of the viral life cycle.
Caption: Ledipasvir inhibits the HCV NS5A protein, disrupting viral replication and assembly.
Experimental Workflow for a Comparative Pharmacokinetic Study
The following diagram illustrates a typical workflow for a clinical study designed to compare the pharmacokinetic profiles of different drug formulations.
Caption: A crossover study design for comparing the pharmacokinetics of two drug formulations.
References
- 1. An evaluation of ledipasvir + sofosbuvir for the treatment of chronic Hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Ledipasvir/Sofosbuvir, a Fixed-Dose Combination Tablet for the Treatment of Hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combination ledipasvir-sofosbuvir for the treatment of chronic hepatitis C virus infection: a review and clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Independent Verification of Ledipasvir Acetone's EC50 Values: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of ledipasvir acetone, a potent inhibitor of the Hepatitis C Virus (HCV) NS5A protein, with other commercially available NS5A inhibitors. The data presented is compiled from publicly available research to support independent verification and further drug development efforts.
Executive Summary
Ledipasvir is a direct-acting antiviral (DAA) agent highly effective against multiple HCV genotypes. Its acetone salt form is the active pharmaceutical ingredient in approved therapies. This guide summarizes the 50% effective concentration (EC50) values of ledipasvir against various HCV genotypes and compares them to other prominent NS5A inhibitors: daclatasvir, elbasvir, ombitasvir, and velpatasvir. Detailed experimental protocols for determining these values via the HCV replicon assay are also provided, alongside a visualization of the NS5A protein's role in the HCV replication pathway.
Data Presentation: Comparative In Vitro Efficacy of NS5A Inhibitors
The following tables summarize the EC50 values of ledipasvir and other NS5A inhibitors against a range of HCV genotypes. Lower EC50 values indicate higher antiviral potency. It is important to note that the EC50 values for ledipasvir are reported for the active ledipasvir molecule; it is assumed that these values are representative of the activity of this compound, which is the active ingredient in the formulated drug.[1]
Table 1: In Vitro Antiviral Activity of Ledipasvir Against Various HCV Genotypes
| HCV Genotype | Replicon Isolate | EC50 (nM) |
| 1a | H77 | 0.031[2][3] |
| 1b | Con-1 | 0.004[2][3] |
| 2a | JFH-1 | 16[2][3] |
| 2b | MD2b-2 (L31M) | 16[2][3] |
| 2b | MD2b-1 (M31) | 530[2][3] |
| 3a | S52 | 168[2][3] |
| 4a | ED43 | 0.39[2][3] |
| 4d | ED43 | 0.29[2][3] |
| 5a | SA13 | 0.15[2][3] |
| 6a | HK6a | 0.11 - 1.1[2][3] |
| 6e | HK6a | 264[2][3] |
Table 2: Comparative In Vitro Antiviral Activity of Various NS5A Inhibitors
| NS5A Inhibitor | HCV Genotype | EC50 (pM) |
| Daclatasvir | 1a | 3-20[4] |
| 1b | 1-4[4] | |
| 2a | 34-19,000[4] | |
| 3a | 3-1,250[4] | |
| 4a | 3-1,250[4] | |
| 5a | 3-1,250[4] | |
| 6a | 3-1,250[4] | |
| Elbasvir | 1a | 4,000[5] |
| 1b | 3,000[5] | |
| 2a | 3,000[5] | |
| 3a | 120[5] | |
| Ombitasvir | 1a | 14.1[6] |
| 1b | 5[6] | |
| 2a | 0.82[7] | |
| Genotypes 1-5 | 0.82 - 19.3[7] | |
| 6a | 366[7] | |
| Velpatasvir | 1a, 1b, 2a, 2b, 3a, 4a, 4d, 5a, 6a, 6e | 2 - 130[8] |
Experimental Protocols
The determination of EC50 values for anti-HCV agents is primarily conducted using the HCV replicon assay. This cell-based assay is the gold standard for evaluating the in vitro activity of compounds against viral RNA replication.[2]
HCV Replicon Assay for EC50 Determination
Objective: To determine the concentration of an antiviral compound that inhibits 50% of HCV replicon replication (EC50).
Materials:
-
Cell Line: Huh-7 human hepatoma cells or their derivatives (e.g., Huh-7.5, Huh-7 Lunet) that are highly permissive for HCV replication.
-
HCV Replicon: A subgenomic or full-length HCV RNA that can replicate autonomously within the host cells. These replicons often contain a reporter gene, such as luciferase, for easy quantification of replication.[2]
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and an appropriate concentration of G418 (e.g., 500 µg/mL) to maintain the replicon.
-
Test Compound: this compound or other NS5A inhibitors dissolved in dimethyl sulfoxide (DMSO).
-
Reagents: Luciferase assay reagent, 96-well white, clear-bottom tissue culture plates.
-
Equipment: Luminometer, CO2 incubator.
Procedure:
-
Cell Seeding:
-
Culture Huh-7 cells harboring the HCV replicon in the appropriate medium.
-
On the day before the assay, trypsinize the cells, count them, and adjust the cell density in culture medium without G418.
-
Seed the cells into 96-well plates at a density of approximately 8 x 10³ cells per well in 100 µL of medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
On the day of the assay, prepare a serial dilution of the compound in culture medium. The final DMSO concentration in the wells should be kept constant and non-toxic (e.g., <0.5%).
-
Remove the culture medium from the 96-well plates and add 100 µL of the medium containing the different drug concentrations.
-
Include a "no-drug" control (vehicle only) and a "no-cell" control (medium only).
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Luciferase Assay:
-
After the incubation period, remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Mix well by gentle shaking for 5 minutes to ensure cell lysis and signal stabilization.
-
Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no-cell control) from all other readings.
-
Normalize the data by expressing the luminescence of the drug-treated wells as a percentage of the no-drug control.
-
Plot the percentage of inhibition against the drug concentration and use a non-linear regression model to calculate the EC50 value, which is the drug concentration that inhibits 50% of the replicon activity.
Mandatory Visualizations
HCV Replication and the Role of NS5A
The following diagram illustrates the key steps in the Hepatitis C virus replication cycle and highlights the central role of the NS5A protein, the target of ledipasvir.
Caption: HCV Replication Cycle and Inhibition by Ledipasvir.
Experimental Workflow for EC50 Determination
The diagram below outlines the sequential steps involved in the HCV replicon assay to determine the EC50 value of an antiviral compound.
References
- 1. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 4. Hepatitis C Virus NS5A Protein Interacts with Phosphatidylinositol 4-Kinase Type IIIα and Regulates Viral Propagation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. graphviz.org [graphviz.org]
Safety Operating Guide
Navigating the Safe Disposal of Ledipasvir Acetone: A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. Ledipasvir acetone, a formulation used in pharmaceutical research, requires a diligent approach to its disposal, treating it as a dual-hazard waste stream. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, ensuring the protection of personnel and the environment.
The primary hazards associated with this compound stem from both the active pharmaceutical ingredient (API), Ledipasvir, and the solvent, acetone. While some safety data sheets (SDS) for Ledipasvir itself do not classify it as a hazardous substance, the acetone component renders the mixture a hazardous waste due to its high flammability.[1][2] Improper disposal can lead to significant risks, including environmental contamination, fire hazards, and potential health effects.[3] Therefore, it is imperative that this compound is not discarded down the drain or in regular trash.[3][4]
Hazard Profile and Regulatory Overview
The disposal of this compound falls under the purview of several regulatory bodies, primarily the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[5] Acetone is a listed hazardous waste, and as such, its disposal is strictly regulated. Pharmaceutical waste, in general, is subject to specific management standards to prevent environmental contamination.[6][7]
| Hazard Classification | Description | Regulatory Framework |
| Flammable Liquid | Acetone is a highly flammable liquid and vapor.[1][2][3] | EPA RCRA |
| Eye Irritant | Acetone can cause serious eye irritation.[1][8] | OSHA Hazard Communication |
| Skin Irritant | May cause skin irritation upon contact.[8] | OSHA Hazard Communication |
| Respiratory Irritant | May cause respiratory irritation if inhaled.[8] | OSHA Hazard Communication |
| Pharmaceutical Waste | Unused or expired pharmaceuticals require special disposal. | EPA RCRA, State Regulations |
Step-by-Step Disposal Protocol
Adherence to a standardized disposal protocol is essential for ensuring safety and compliance. The following steps outline the proper procedure for disposing of this compound waste in a laboratory setting.
1. Waste Characterization and Segregation:
-
Identify all waste containing this compound.
-
This waste stream must be segregated from non-hazardous and other chemical waste streams to prevent accidental mixing and ensure proper disposal.
2. Selection of Appropriate Waste Containers:
-
Use only approved, leak-proof hazardous waste containers.[9] High-density polyethylene (HDPE) or metal containers are often suitable for flammable liquids like acetone.[1]
-
Ensure containers have a secure, tight-fitting lid to prevent the release of flammable vapors.[2]
-
Containers should be in good condition, free from cracks or defects.
3. Proper Labeling of Waste Containers:
-
Clearly label the waste container with the words "Hazardous Waste."[1]
-
The label must also identify the contents, including "Ledipasvir" and "Acetone," and indicate the flammability hazard.
-
Record the date when the first drop of waste is added to the container.[1]
4. Safe Storage of Waste:
-
Store waste containers in a designated, well-ventilated satellite accumulation area.
-
Keep containers away from sources of ignition such as heat, sparks, and open flames.[2][3][4][10]
-
Ensure the storage area has secondary containment to capture any potential leaks or spills.
5. Arranging for Disposal:
-
This compound waste must be disposed of through a licensed hazardous waste disposal facility.[1][3]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup. They will work with a certified waste disposal service for proper transportation and final disposal, which is typically incineration for hazardous pharmaceutical waste.[6]
-
Never attempt to dispose of this waste through municipal trash or sewer systems.[3][4]
Personal Protective Equipment (PPE) during Handling and Disposal:
When handling this compound waste, it is crucial to wear appropriate PPE to minimize exposure risks.
-
Gloves: Neoprene or other chemical-resistant gloves.[10]
-
Lab Coat: A flame-resistant lab coat is recommended.[11]
-
Respiratory Protection: Use in a well-ventilated area. A respirator may be necessary if ventilation is inadequate.[8]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Decision workflow for the disposal of this compound waste.
References
- 1. Acetone Hazards - Safe Handling and Disposal Practices [safetyiq.com]
- 2. ehs.com [ehs.com]
- 3. A Detail Guide on Acetone Disposal | CloudSDS [cloudsds.com]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. epa.gov [epa.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. 3 Ways to Dispose of Acetone - wikiHow [wikihow.com]
- 10. chemfax.com [chemfax.com]
- 11. zaeralab.ucr.edu [zaeralab.ucr.edu]
Personal protective equipment for handling Ledipasvir acetone
Essential Safety and Handling Guide for Ledipasvir Acetone
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is crucial to understand its potential effects to handle it safely. The substance is harmful if swallowed, can cause skin and serious eye irritation, and may lead to respiratory irritation[1].
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure. Engineering controls, such as ensuring adequate ventilation and providing accessible safety showers and eye wash stations, are also essential[1].
| Protection Type | Recommended Equipment | Specifications |
| Eye/Face Protection | Safety goggles with side-shields | Must be worn to prevent splashes and contact with eyes[1]. |
| Hand Protection | Protective gloves | Impermeable and resistant to the chemical[2]. The specific glove material should be chosen based on the breakthrough time and permeation rate for the substance. |
| Skin and Body Protection | Impervious clothing/Lab coat | Should cover all exposed skin to prevent contact[1]. |
| Respiratory Protection | Suitable respirator | Use in well-ventilated areas. If ventilation is inadequate or for spill cleanup, a NIOSH-approved respirator should be used[1]. |
Operational Handling and Storage
Handling:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray[1].
-
Wash hands thoroughly after handling[1].
-
Do not eat, drink, or smoke when using this product[1].
-
Use only outdoors or in a well-ventilated area[1].
-
Take precautionary measures against static discharge[2].
Storage:
-
Keep the container tightly closed[2].
-
Store in a cool, dry, and well-ventilated place.
-
Store locked up[2].
Emergency Procedures and First Aid
| Exposure Route | First Aid Measures |
| If Swallowed | Rinse mouth. Call a poison center or doctor if you feel unwell[1]. |
| If on Skin | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention[1]. |
| If Inhaled | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell[1]. |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[1]. |
Spill and Disposal Plan
Spill Cleanup:
-
Evacuate personnel to a safe area[1].
-
Ensure adequate ventilation.
-
Wear full personal protective equipment, including respiratory protection[1].
-
Prevent further leakage or spillage if safe to do so.
-
Absorb the spill with a finely-powdered liquid-binding material (e.g., diatomite, universal binders)[1].
-
Decontaminate surfaces and equipment by scrubbing with alcohol[1].
-
Collect all contaminated material in a sealed, labeled container for disposal.
Disposal:
-
Dispose of contaminated material in accordance with local, regional, national, and international regulations[2].
-
Do not allow the product to enter drains, water courses, or the soil[1][2].
Visualized Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
